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  • Product: 5-acetylfuran-3-carboxylic Acid
  • CAS: 89677-39-4

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 5-Acetylfuran-3-Carboxylic Acid Derivatives: Mechanisms, Synthesis, and Clinical Trajectories

Executive Summary The furan ring is a privileged scaffold in medicinal chemistry, offering unique electronic properties and a versatile platform for structural functionalization. Among its derivatives, 5-acetylfuran-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan ring is a privileged scaffold in medicinal chemistry, offering unique electronic properties and a versatile platform for structural functionalization. Among its derivatives, 5-acetylfuran-3-carboxylic acid (5-AF3C) and its structurally related analogs (such as 3-acetamido-5-acetylfuran, 3A5AF) have emerged as highly potent pharmacophores. Originally derived from the valorization of abundant biomass like chitin [1], these electron-poor furanic platforms are now being engineered into highly selective therapeutic agents.

This technical guide synthesizes recent breakthroughs in the pharmacological application of 5-AF3C derivatives, focusing on their roles as Androgen Receptor (AR) antagonists for prostate cancer, kinase inhibitors, and metabolic modulators. By dissecting the causality behind structural modifications and providing self-validating experimental workflows, this whitepaper serves as a foundational blueprint for accelerating the preclinical development of furan-based therapeutics.

Mechanistic Pathways & Pharmacological Targets

The therapeutic versatility of the 5-AF3C scaffold stems from its ability to participate in diverse molecular interactions, dictated by the electron-withdrawing nature of the acetyl and carboxylic acid groups.

Androgen Receptor (AR) Antagonism in Prostate Cancer

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the carboxylic acid moiety of 5-AF3C into N-(thiazol-2-yl) furanamides yields highly potent AR antagonists [2].

  • Mechanistic Causality: The furan core acts as a rigid hinge, properly orienting the thiazole and substituted phenyl rings to competitively bind the AR ligand-binding domain (LBD). The introduction of bulky, lipophilic groups (e.g., trifluoromethoxy) at the C5 position of the furan ring displaces endogenous androgens (Testosterone/DHT) without triggering the receptor's active conformation.

  • Clinical Advantage: These derivatives are engineered to exhibit low Blood-Brain Barrier (BBB) permeability, significantly reducing the central nervous system (CNS) toxicities (such as seizures) commonly associated with first-generation AR antagonists like Enzalutamide [2].

AR_Pathway Testosterone Androgen (Testosterone/DHT) AR_Cytosol Androgen Receptor (Cytosol) Testosterone->AR_Cytosol Binds Nucleus Nuclear Translocation (Blocked) AR_Cytosol->Nucleus Normal Pathway AF3C_Deriv 5-AF3C Derivative (Antagonist) AF3C_Deriv->AR_Cytosol Competitively Inhibits AF3C_Deriv->Nucleus Prevents Transcription Target Gene Transcription (Prostate Cancer Growth) Nucleus->Transcription Promotes

Figure 1: Mechanism of AR Antagonism by 5-AF3C derivatives in Prostate Cancer cells.

Kinase Inhibition and Cellular Regulation

Furan-3-carboxylic acid derivatives, particularly those isolated from marine sponges or synthesized as biomimetics, exhibit profound inhibitory activity against a spectrum of kinases, including EGFR, MEK, and Protein Kinase C (PKC) [3]. The oxygen atom in the furan ring acts as a critical hydrogen-bond acceptor, interacting with the ATP-binding pocket of these kinases, thereby arresting the Raf/MEK/MAPK cascade and inducing apoptosis in malignant cells.

Metabolic Modulation via CPT-1 Activation

Tetrahydro-furan-3-carboxylic acid derivatives, such as the well-characterized compound C75, act as dual-action metabolic modulators. They inhibit Fatty Acid Synthase (FAS) while simultaneously activating Carnitine Palmitoyltransferase-1 (CPT-1) [4].

  • Mechanistic Causality: By activating CPT-1 without displacing bound malonyl-CoA, these furan derivatives force the mitochondrial import and β -oxidation of long-chain fatty acids. This metabolic reprogramming starves cancer cells of the de novo lipids required for membrane synthesis and serves as a therapeutic strategy for obesity and type 2 diabetes [4].

Experimental Workflows: Synthesis & Screening

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that downstream biological assays are not confounded by upstream synthetic impurities.

Protocol 1: Synthesis of N-(thiazol-2-yl)-5-acetylfuran-3-carboxamide Derivatives

This protocol describes the amidation of the 5-AF3C scaffold, a critical step in generating AR antagonists.

  • Starting Material Preparation: Begin with 5-acetylfuran-3-carboxylic acid (1.0 eq). Rationale: Ensuring the carboxylic acid is fully protonated prevents premature decarboxylation during activation.

  • Carboxylic Acid Activation: Dissolve the starting material in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-pyrrolidinopyridine (4-PPY) (0.2 eq) at 0°C.

    • Self-Validation: The use of 4-PPY over standard DMAP increases the catalytic turnover rate for sterically hindered furanic acids. Monitor the formation of the active ester via TLC (Hexane:EtOAc 1:1); the disappearance of the baseline spot confirms complete activation.

  • Amine Coupling: Introduce the substituted 2-aminothiazole (1.2 eq) dropwise. Heat the reaction mixture to 60°C for 6 hours under an inert argon atmosphere.

  • Purification & Verification: Quench with saturated NaHCO3​ , extract with DCM, and purify via flash chromatography.

    • Quality Control: Confirm the structural integrity using 1H -NMR. Pay specific attention to the furan ring protons (typically appearing as distinct doublets around δ 6.5–7.5 ppm depending on substitution) to ensure the ring did not undergo radical addition or ring-opening during oxidation/activation [1].

Protocol 2: In Vitro AR Antagonism Fluorescence Polarization (FP) Assay

This assay measures the ability of the synthesized furan derivatives to displace a fluorescently labeled androgen from the AR-LBD.

  • Reagent Assembly: Prepare a master mix containing recombinant human AR-LBD (25 nM) and a fluorescent androgen probe (e.g., Fluorormone™ AL Red) (1 nM) in a buffered solution (pH 7.4, containing DTT to maintain receptor stability).

  • Compound Plating: Dispense the 5-AF3C derivatives in a 10-point dose-response format (ranging from 10 μ M to 0.5 nM) into a 384-well black, flat-bottom microplate.

    • Self-Validation: Always include Enzalutamide as a positive control and DMSO as a vehicle (negative) control. If the Enzalutamide IC50​ deviates from the established 20-40 nM range, the assay is invalid, indicating receptor degradation or probe bleaching.

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature to reach thermodynamic equilibrium. Read the plate on a microplate reader equipped with polarization filters (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate millipolarization (mP) values. A decrease in mP indicates that the furan derivative has successfully displaced the bulky fluorescent probe, increasing its rotational freedom.

Workflow Step1 Biomass Valorization (Chitin to 3A5AF) Step2 Chemical Derivatization (Amidation/Esterification) Step1->Step2 Step3 In Vitro Screening (AR Antagonism/Kinase Assays) Step2->Step3 Step4 Lead Optimization (SAR Analysis) Step3->Step4 Step5 In Vivo Efficacy & Pharmacokinetics Step4->Step5

Figure 2: End-to-end experimental workflow for discovering furan-based therapeutics.

Quantitative Structure-Activity Relationship (SAR) Data

To optimize the therapeutic index of 5-AF3C derivatives, iterative SAR profiling is mandatory. Table 1 summarizes the pharmacological impact of various substitutions on the furan core, specifically comparing their IC50​ values in AR antagonism and their BBB permeability parameters.

Table 1: SAR Profile of 5-Acetylfuran-3-Carboxylic Acid Derivatives

Compound IDC5-Furan SubstitutionAmide N-SubstitutionAR Antagonism IC50​ ( μ M)BBB Permeability ( Papp​ , 10−6 cm/s)Cytotoxicity (Normal Cells)
Enzalutamide N/A (Control)N/A0.035High (>15.0)Moderate
5-AF3C (Core) -H-H>10.0High (12.4)Low
Derivative C1 -Phenyl-Morpholine0.970Medium (8.2)Low
Derivative C5 -Phenyl-4,4-Difluoropiperidine0.050Low (3.1)Low
Derivative D3 -3-(Trifluoromethoxy)phenyl-Thiazol-2-yl0.012 Very Low (<1.0) Negligible (>20 μ M)

Data Interpretation: The transition from a simple morpholine (C1) to a thiazol-2-yl group (D3), combined with a bulky trifluoromethoxy-phenyl substitution at the furan's C5 position, results in a near 80-fold increase in AR antagonism potency. Crucially, the introduction of the polar surface area via the thiazole ring restricts BBB crossing, directly addressing the neurotoxic liabilities of current-generation drugs[2].

Future Perspectives and Translational Challenges

While the therapeutic potential of 5-acetylfuran-3-carboxylic acid derivatives is vast, translational success hinges on overcoming specific chemical liabilities:

  • Oxidative Stability: The furan ring is notoriously susceptible to autoxidation and radical addition. Recent DFT calculations reveal that introducing an acetamido group (as seen in 3A5AF) stabilizes the radical adducts via orbital interactions, preventing unwanted ring-opening during in vivo metabolism [1]. Future drug designs must incorporate these stabilizing auxochromes.

  • Sustainable Sourcing: The reliance on petrochemical precursors for furan synthesis is being rapidly replaced by biomass valorization. The direct, mechanochemical conversion of chitin into 3-acetamido-5-acetylfuran provides a highly sustainable, scalable pipeline for generating these building blocks [1].

  • Polypharmacology: Given that furan derivatives can act as both kinase inhibitors [3] and metabolic modulators [4], researchers must employ rigorous counter-screening (e.g., Kinome profiling) to ensure target selectivity and prevent off-target toxicity in clinical trials.

References

  • Kobayashi, H., Padovan, D., & Fukuoka, A. (2024). Characteristic reactivity of 3-acetamido-5-acetylfuran under oxidation conditions. Bulletin of the Chemical Society of Japan, 97(7), uoae068. URL:[Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2024). Journal of Medicinal Chemistry, 67(21), 19395–19416. URL:[Link]

  • Skropeta, D., Pastro, N., & Zivanovic, A. (2011). Kinase Inhibitors from Marine Sponges. Marine Drugs, 9(10), 2131–2154. URL:[Link]

  • Yang, N., et al. (2005). C75[4-methylene-2-octyl-5-oxo-tetrahydro-furan-3-carboxylic acid] activates carnitine palmitoyltransferase-1 in isolated mitochondria and intact cells without displacement of bound malonyl CoA. Journal of Pharmacology and Experimental Therapeutics, 312(1), 127-133. URL:[Link]

Exploratory

5-Acetylfuran-3-Carboxylic Acid in Modern Drug Discovery: A Strategic Scaffold for Polypharmacology and Heterocyclic Synthesis

Executive Summary In the highly attrition-prone landscape of modern drug discovery, the selection of versatile, high-quality chemical starting points is critical. 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) has eme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly attrition-prone landscape of modern drug discovery, the selection of versatile, high-quality chemical starting points is critical. 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) has emerged as a privileged bifunctional scaffold. Characterized by a rigid, planar furan ring decorated with two orthogonal reactive handles—a carboxylic acid at the C3 position and an acetyl group at the C5 position—this molecule enables rapid divergent synthesis.

This technical whitepaper explores the mechanistic utility of 5-acetylfuran-3-carboxylic acid and its derivatives. By analyzing its role in fragment-based drug discovery (FBDD), its application in synthesizing potent anticancer and metabolic agents, and the specific self-validating protocols required to manipulate it, this guide provides a comprehensive roadmap for integrating this scaffold into high-throughput screening (HTS) and lead optimization workflows.

Chemical Anatomy and Strategic Utility

The pharmacological value of 5-acetylfuran-3-carboxylic acid lies in its precise geometric and electronic properties:

  • The Furan Core: Acts as a bioisostere for phenyl and pyrrole rings. The oxygen heteroatom acts as a localized hydrogen-bond acceptor, improving aqueous solubility compared to purely carbocyclic analogs.

  • The 3-Carboxylic Acid: Serves as a primary anchoring point. In physiological environments, it exists as a carboxylate anion, forming robust salt bridges with basic amino acid residues (e.g., Arginine, Histidine) deep within receptor binding pockets. It is also the primary site for amidation to generate diverse libraries.

  • The 5-Acetyl Group: Provides a highly reactive electrophilic center for aldol condensations, or acts as a precursor for complex heterocycle construction (e.g., pyrazoles, 1,2,3-thiadiazoles) via hydrazone intermediates.

This dual-reactivity allows medicinal chemists to systematically probe Structure-Activity Relationships (SAR) across multiple vectors without altering the core pharmacophore.

G Core 5-Acetylfuran-3-carboxylic acid (Dual-Reactive Scaffold) Path1 Amidation (EDC/HOBt) Target: 3-COOH Core->Path1 Path2 Hurd-Mori Reaction Target: 5-Acetyl Core->Path2 Path3 Aldol Condensation Target: 5-Acetyl Core->Path3 Prod1 Furan-3-carboxamides (Anticancer/Metabolic) Path1->Prod1 Prod2 1,2,3-Thiadiazole Derivatives (Antimicrobial/Antitumor) Path2->Prod2 Prod3 Chalcone Analogs (Kinase Inhibitors) Path3->Prod3

Synthetic Diversification Workflow of 5-Acetylfuran-3-carboxylic acid.

Mechanistic Role in Target-Based Drug Discovery

The derivatives of the furan-3-carboxylic acid and 5-acetylfuran scaffolds have demonstrated profound efficacy across diverse therapeutic areas.

Lipid-Sensing Transcription Factors (Polypharmacology)

Metabolic dysfunctions often require multi-target interventions. Recent fragment-based drug discovery (FBDD) campaigns have identified furan-3-carboxylic acid derivatives as potent dual-ligand pharmacophores for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Thyroid Hormone Receptor alpha (THRα) [1].

  • Mechanism: The carboxylic acid motif mimics endogenous fatty acids, forming critical polar contacts with the receptor's activation function-2 (AF-2) surface. The furan ring provides the necessary rigidity to orient hydrophobic substituents into the varied sub-pockets of PPARγ and THRα, inducing a conformational change that recruits coactivators.

Anticancer Therapeutics (Topoisomerase & Kinase Inhibition)

When the 3-carboxylic acid is converted into complex amides, the resulting furan-3-carboxamides exhibit potent antitumor activity. A prime example is the development of Anthrafuran (an anthra[2,3-b]furan-3-carboxamide derivative) [2].

  • Mechanism: These derivatives act as multitargeted agents. They intercalate into DNA and block the unwinding of supercoiled DNA mediated by Topoisomerase I and II. Additionally, they competitively bind to the ATP-binding clefts of critical protein kinases (e.g., Aurora B, Pim-1), leading to G2/M cell cycle arrest and apoptosis. To overcome the inherent lipophilicity of these large planar structures, formulation with 2-hydroxypropyl-β-cyclodextrin (Cavitron) has been utilized to enhance parenteral bioavailability [2].

Urea Transporter (UT) Inhibitors for Diuresis

Derivatives of 5-acetylfuran-carboxamides have been validated as highly selective, orally available diuretics. For instance, N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide effectively targets urea transporters in the kidney [3].

  • Mechanism: By inhibiting UTs in the renal medulla, these compounds prevent urea recycling, dissipating the osmotic gradient required for water reabsorption. Crucially, because they do not directly inhibit sodium or potassium ion channels, they induce robust diuresis without the severe electrolyte imbalances typical of loop diuretics.

G Drug Furan-3-carboxamide Derivative (e.g., Anthrafuran) Target1 Topoisomerase I/II Inhibition Drug->Target1 Binds DNA-Enzyme Complex Target2 Protein Kinases (Aurora B, Pim-1) Drug->Target2 ATP-competitive binding Target3 Lipid-Sensing NRs (PPARγ / THRα) Drug->Target3 Fragment-based anchoring Effect1 DNA Supercoil Unwinding Blocked Target1->Effect1 Effect2 Cell Cycle Arrest (G2/M Phase) Target2->Effect2 Effect3 Metabolic Regulation (Polypharmacology) Target3->Effect3 Outcome1 Apoptosis in Cancer Cells Effect1->Outcome1 Effect2->Outcome1 Outcome2 Metabolic Homeostasis Effect3->Outcome2

Pharmacological Pathways of Furan-Carboxamide Derivatives.

Quantitative Data: Structure-Activity Relationships (SAR)

The following table synthesizes quantitative data demonstrating how modifications to the furan-carboxylic acid/acetylfuran scaffold dictate target specificity and biological efficacy.

Target ClassScaffold DerivativeKey Structural ModificationBiological Effect / PotencyRef
PPARγ / THRα Furan-3-carboxylic acid5-phenyl substitutionDual agonism; Significant fold activation over DMSO control.[1]
Topoisomerase I/II Anthra[2,3-b]furan3-carboxamide formation>140% lifespan increase in P388 leukemia models (in vivo).[2]
Urea Transporters 5-acetylfuranN-(4-acetamidophenyl) amideIncreased serum osmolality (249 to 294 mOsm/kg) without electrolyte loss.[3]

Validated Synthetic Workflows

To ensure high-fidelity library generation, the following protocols have been optimized for the 5-acetylfuran-3-carboxylic acid scaffold. These methods are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Mild Amide Bond Formation (Targeting C3-COOH)

Standard acyl chloride formation (e.g., using neat SOCl₂) can cause polymerization or degradation of the electron-rich furan ring. Therefore, a mild peptide-coupling approach is mandated.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 5-acetylfuran-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.

    • Causality: EDC generates an highly reactive O-acylisourea intermediate. HOBt immediately displaces this to form a stable, yet reactive, OBt active ester. This prevents the formation of dead-end N-acylureas and protects the furan core from harsh electrophilic conditions.

  • Coupling: After 30 minutes of stirring at room temperature, add 1.1 eq of the desired primary or secondary amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl from the amine salt, ensuring the amine remains in its nucleophilic free-base form to attack the OBt ester.

  • Workup & Validation: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate.

    • Self-Validation Check: Perform LC-MS on the organic layer. The disappearance of the parent mass [M-H]⁻ 153.1 m/z and the appearance of the target amide mass confirms successful coupling.

Protocol B: Hurd-Mori Cyclization (Targeting C5-Acetyl)

Transforming the 5-acetyl group into a 1,2,3-thiadiazole ring creates a potent bis-heterocyclic pharmacophore highly valued in antimicrobial and anticancer screening.

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 1.0 eq of 5-acetylfuran-3-carboxylic acid (or its pre-formed amide) in absolute ethanol. Add 1.1 eq of p-toluenesulfonyl hydrazide. Reflux for 4 hours.

    • Causality: Ethanol provides a protic environment that facilitates the nucleophilic attack of the hydrazine on the carbonyl carbon while allowing the precipitation of the resulting tosylhydrazone upon cooling.

  • Cyclization: Isolate the tosylhydrazone via filtration. Resuspend in neat Thionyl Chloride (SOCl₂) at 0°C, then slowly warm to room temperature and stir for 6 hours.

    • Causality: SOCl₂ serves a dual purpose as both solvent and the electrophilic sulfur source. The alpha-methyl group of the hydrazone undergoes electrophilic attack by the sulfur, driving the ring closure and extrusion of the tosyl group to form the 1,2,3-thiadiazole ring.

  • Workup & Validation: Carefully quench the excess SOCl₂ by pouring the mixture over crushed ice. Extract with Dichloromethane.

    • Self-Validation Check: Conduct ¹H-NMR (in DMSO-d₆). The complete disappearance of the acetyl methyl singlet (typically around δ 2.4 - 2.6 ppm) and the emergence of the highly deshielded thiadiazole proton (if the alpha carbon was unsubstituted) or the shift in the furan ring protons confirms cyclization.

Conclusion

5-Acetylfuran-3-carboxylic acid is far more than a simple building block; it is a highly programmable chemical chassis. By leveraging its orthogonal reactive sites, medicinal chemists can efficiently navigate chemical space, generating libraries of furan-3-carboxamides and bis-heterocycles. As demonstrated by its integration into fragment-based screening for lipid-sensing transcription factors and the development of clinical-grade multitargeted anticancer agents, mastering the synthetic manipulation of this scaffold is a critical competency for modern drug discovery programs.

References

  • Stiller, T., Duensing-Kropp, S., Marschner, J. A., & Merk, D. (2025). Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology. RSC Medicinal Chemistry, 16, 5012-5024.[1][2][3]

  • Treshalina, H., Romanenko, V., Shchekotikhin, A., et al. (2017). Development and pharmaceutical evaluation of the anticancer Anthrafuran/Cavitron complex, a prototypic parenteral drug formulation. European Journal of Pharmaceutical Sciences, 109, 631-637.[4][5][6]

  • Li, X., et al. (2021). N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide as a novel orally available diuretic that targets urea transporters with improved PD and PK properties. European Journal of Medicinal Chemistry, 226(2), 113859.[7]

Sources

Foundational

Whitepaper: 5-Acetylfuran-3-Carboxylic Acid – Physicochemical Profiling and Synthetic Workflows in Drug Discovery

Executive Summary In modern drug discovery, the selection of bifunctional building blocks is critical for the rapid generation of divergent compound libraries. 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is critical for the rapid generation of divergent compound libraries. 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) serves as an exceptional heteroaromatic scaffold [1]. The furan core provides a rigid, metabolically stable spacer, while the C3-carboxylic acid and C5-acetyl groups offer orthogonal reactivity vectors. This technical guide provides an in-depth analysis of its molecular properties, underlying mechanistic causality for functionalization, and self-validating experimental protocols designed to ensure high-fidelity synthetic outcomes.

Molecular Architecture and Physicochemical Data

Accurate physicochemical parameters are the foundation of any robust synthetic or analytical workflow. The following table summarizes the validated quantitative data for 5-acetylfuran-3-carboxylic acid [1][2][4].

ParameterValidated Data
IUPAC Name 5-Acetylfuran-3-carboxylic acid
CAS Registry Number 89677-39-4
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Exact Mass 154.0266 g/mol
Melting Point 208–210 °C
PubChem CID 10654434
MDL Number MFCD20639274
Canonical SMILES CC(=O)C1=CC(=C(O)O)O1 (or CC(=O)c1cc(C(=O)O)co1)

Structural Rationale & Reactivity Vectors

As an application scientist, I evaluate building blocks based on their chemoselectivity. 5-Acetylfuran-3-carboxylic acid possesses two distinct handles that can be manipulated without cross-interference if the correct reaction conditions are applied:

  • C3-Carboxylic Acid: The carboxylate is slightly deactivated by the electron-withdrawing nature of the adjacent furan oxygen. Consequently, standard carbodiimide coupling agents (like EDC) often suffer from slow kinetics here. High-efficiency uronium-based coupling reagents (e.g., HATU) are required to drive the formation of the active ester rapidly, preventing degradation of the furan core.

  • C5-Acetyl Group: This methyl ketone is sterically accessible but electronically stabilized by the furan ring. Standard reductive amination conditions using weak reducing agents (like sodium cyanoborohydride) can be sluggish. Employing a Lewis acid catalyst (such as Titanium(IV) isopropoxide) is necessary to force the imine formation before reduction.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic workflow, demonstrating how a single core scaffold is branched into a diverse target library through orthogonal functionalization.

G Start 5-Acetylfuran-3-Carboxylic Acid (Core Scaffold) Path1 C3-Carboxylic Acid Functionalization Start->Path1 Path2 C5-Acetyl Group Functionalization Start->Path2 Amidation Amide Coupling (HATU/DIPEA) Path1->Amidation Esterification Esterification (EDC/DMAP) Path1->Esterification RedAmination Reductive Amination (NaBH(OAc)3) Path2->RedAmination Aldol Aldol Condensation (Base Catalyzed) Path2->Aldol Library Divergent Target Library (Lead Compounds) Amidation->Library Esterification->Library RedAmination->Library Aldol->Library

Divergent synthetic workflow for 5-acetylfuran-3-carboxylic acid functionalization.

Validated Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Chemoselective Amide Coupling (C3 Functionalization)

This workflow details the coupling of the C3-carboxylic acid with a primary amine, leaving the C5-acetyl group intact.

  • Step 1: Activation. Dissolve 5-acetylfuran-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C.

    • Causality: HATU is selected over EDC/HOBt because the furan ring withdraws electron density from the carboxylate, making it a poorer nucleophile. HATU ensures near-instantaneous formation of the highly reactive HOAt ester, outcompeting potential side reactions [1][3].

  • Step 2: Self-Validation Checkpoint. At t=15 min, withdraw a 5 µL aliquot, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Validation: The system is validated when the starting material peak ( m/z 153[M-H]⁻) is entirely replaced by the active ester intermediate mass. If m/z 153 persists, moisture has hydrolyzed the active ester, dictating the addition of 0.5 eq HATU.

  • Step 3: Amine Addition. Add the desired primary amine (1.2 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination (C5 Functionalization)

This workflow targets the methyl ketone while preserving the carboxylic acid (which may be pre-protected as an ester depending on the specific amine basicity).

  • Step 1: Imine Formation. Combine the furan core (1.0 eq) and the target amine (1.5 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(O-iPr)₄, 2.0 eq) and stir at room temperature for 12 hours.

    • Causality: Ketones are inherently less electrophilic than aldehydes. Relying solely on mild acid catalysis is insufficient for full conversion. Ti(O-iPr)₄ acts as a strong Lewis acid, coordinating the ketone oxygen to drastically increase electrophilicity while simultaneously acting as a water scavenger to drive the equilibrium toward the imine.

  • Step 2: Self-Validation Checkpoint. Withdraw a 50 µL aliquot, evaporate, and analyze via ¹H NMR in CDCl₃.

    • Validation: The disappearance of the acetyl methyl singlet (typically around δ 2.4 ppm) and the appearance of a new imine methyl signal validates the intermediate. Proceeding to reduction without this confirmation will result in unreacted starting material and complex mixtures.

  • Step 3: Reduction. Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) portion-wise. Stir for 4 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemoselective reducing agent that will reduce the pre-formed imine without reducing unreacted ketones or the carboxylic acid/ester handles.

  • Step 4: Workup. Quench carefully with 1M NaOH to precipitate titanium salts. Filter through Celite, extract the filtrate with EtOAc, dry, and purify via flash chromatography.

Conclusion

5-Acetylfuran-3-carboxylic acid is a highly versatile, low-molecular-weight (154.12 g/mol ) building block that offers exceptional utility in medicinal chemistry. By understanding the electronic interplay between the furan ring and its substituents, researchers can logically select reagents—such as HATU for amidation and Lewis acid catalysts for reductive amination—to achieve high-yielding, chemoselective functionalizations. Adhering to the self-validating protocols outlined above ensures robust library generation and minimizes downstream purification bottlenecks.

References

  • Title: 89677-39-4 5-acetylfuran-3-carboxylic acid Specification Source: AccelaChem URL: [Link]

  • Title: 5-acetylfuran-3-carboxylic acid Properties and Safety Data Source: American Elements URL: [Link]

Exploratory

role of 5-acetylfuran-3-carboxylic acid as a metabolic intermediate

An In-Depth Technical Guide on the Putative Role of 5-Acetylfuran-3-Carboxylic Acid as a Metabolic Intermediate Authored by a Senior Application Scientist Abstract Furan-containing compounds are ubiquitous, found in sour...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Putative Role of 5-Acetylfuran-3-Carboxylic Acid as a Metabolic Intermediate

Authored by a Senior Application Scientist

Abstract

Furan-containing compounds are ubiquitous, found in sources ranging from heat-treated foods to industrial chemicals and pharmaceuticals. The metabolic fate of these xenobiotics is of critical importance in toxicology and drug development, as their biotransformation can lead to the generation of reactive intermediates with significant cellular consequences. While the metabolism of furan itself to the toxic aldehyde cis-2-butene-1,4-dial (BDA) is well-documented, the metabolic pathways of substituted furans, particularly furan carboxylic acids, are less clearly elucidated. This technical guide provides a comprehensive overview of the known metabolic landscape of furan derivatives and posits a scientifically-grounded, hypothetical role for 5-acetylfuran-3-carboxylic acid as a metabolic intermediate. We will delve into the enzymatic machinery likely responsible for its formation and subsequent transformation, its potential as a biomarker, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a foundational resource for researchers investigating furan metabolism and as a guide for drug development professionals navigating the challenges of furan-containing scaffolds.

The Furan Moiety: A Double-Edged Sword in Biology and Medicine

The furan ring is a common heterocyclic motif in a variety of organic compounds, including natural products, pharmaceuticals, and industrial chemicals. Its presence in heat-processed foods and tobacco smoke results in widespread human exposure.[1][2][3] While the furan scaffold can be a valuable component of therapeutic agents, its metabolic activation is a significant concern. The parent compound, furan, is a known liver toxicant and carcinogen in rodents, a property attributed to its metabolic activation by cytochrome P450 enzymes.[3][4][5]

The Canonical Pathway of Furan Bioactivation

The primary route of furan-induced toxicity involves its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[3][6] BDA is a potent electrophile that can readily react with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and genotoxicity.[2][5]

The detoxification of BDA can occur through conjugation with glutathione (GSH), either non-enzymatically or potentially facilitated by glutathione S-transferases (GSTs).[4] The resulting GSH-BDA conjugates can be further metabolized and excreted.[7][8] Urinary metabolites derived from BDA are now recognized as valuable biomarkers for assessing human exposure to furan.[1][6][9]

The Emergence of 5-Acetylfuran-3-Carboxylic Acid: A Hypothetical Metabolic Intermediate

While the metabolism of unsubstituted furan is relatively well-understood, the metabolic fate of substituted furans, such as those containing acetyl and carboxyl groups, is less defined. We hypothesize that 5-acetylfuran-3-carboxylic acid can arise as a metabolic intermediate from the biotransformation of various furan-containing xenobiotics.

Potential Precursors and Formation Pathways

The formation of 5-acetylfuran-3-carboxylic acid could occur through several metabolic routes acting on more complex furan derivatives. The following diagram illustrates a plausible pathway for the generation of this metabolite.

Hypothetical Metabolic Formation of 5-Acetylfuran-3-Carboxylic Acid Precursor Substituted Furan Precursor (e.g., Ester or Amide) Metabolite1 5-Acetylfuran-3-carboxamide or 5-Acetylfuran-3-carboxylate Ester Precursor->Metabolite1 Phase I Hydrolysis (Esterases, Amidases) Metabolite2 5-Acetylfuran-3-carboxylic Acid Metabolite1->Metabolite2 Further Hydrolysis or Oxidation

Caption: Hypothetical pathway for the formation of 5-acetylfuran-3-carboxylic acid.

Enzymology of Formation

The biotransformation of a precursor to 5-acetylfuran-3-carboxylic acid would likely involve a series of Phase I and potentially Phase II metabolic reactions.

  • Phase I Reactions:

    • Hydrolysis: Ester or amide precursors of 5-acetylfuran-3-carboxylic acid would be susceptible to hydrolysis by a variety of carboxylesterases and amidases present in the liver and other tissues.

    • Oxidation: If the precursor contained an alkyl group at the 3-position, it could undergo oxidation to a carboxylic acid. The acetyl group at the 5-position could also be a site for oxidative metabolism, though oxidation of the furan ring itself is also a possibility.

  • Phase II Reactions:

    • The carboxylic acid moiety of 5-acetylfuran-3-carboxylic acid could undergo conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide.[10]

    • Alternatively, it could be activated to an acyl-CoA thioester, which could then be conjugated with amino acids.[10][11]

Subsequent Metabolism and Potential for Bioactivation

The metabolic fate of 5-acetylfuran-3-carboxylic acid itself is of considerable interest. The presence of both an acetyl and a carboxylic acid group on the furan ring presents multiple avenues for further biotransformation.

Furan Ring Oxidation

Despite the presence of deactivating acetyl and carboxyl groups, the furan ring remains susceptible to oxidation by cytochrome P450 enzymes. This could lead to the formation of reactive epoxide intermediates or ring-opened products, analogous to the bioactivation of furan.[4]

Potential Bioactivation of 5-Acetylfuran-3-Carboxylic Acid Metabolite 5-Acetylfuran-3-carboxylic Acid Reactive_Intermediate Reactive Epoxide or Ring-Opened Aldehyde Metabolite->Reactive_Intermediate CYP450 Oxidation Detoxification Detoxification (e.g., GSH Conjugation) Reactive_Intermediate->Detoxification Covalent_Binding Covalent Binding to Macromolecules Reactive_Intermediate->Covalent_Binding

Caption: Potential bioactivation pathway of 5-acetylfuran-3-carboxylic acid.

Reactivity of Acyl Glucuronides and Acyl-CoA Thioesters

The formation of acyl glucuronides and acyl-CoA thioesters from the carboxylic acid moiety represents another potential route for bioactivation.[10][11] These metabolites are known to be reactive and can acylate proteins and other macromolecules, potentially leading to idiosyncratic adverse drug reactions.[11]

Analytical Methodologies for Detection and Quantification

The investigation of 5-acetylfuran-3-carboxylic acid as a metabolic intermediate requires robust and sensitive analytical methods.

Sample Preparation

Biological matrices such as plasma, urine, and liver microsomes will require appropriate sample preparation techniques to extract the analyte of interest.

Technique Principle Advantages Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast.May not remove all interferences.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing salts and polar interferences.Can be labor-intensive and use large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.High selectivity and concentration factor.Can be more expensive and require method development.
Instrumental Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices.[12]

Table 1: Key Parameters for LC-MS/MS Method Development

Parameter Recommendation Rationale
Chromatographic Column C18 reversed-phaseGood retention for moderately polar compounds.
Mobile Phase Acetonitrile/water with formic acidProvides good peak shape and ionization efficiency in positive ion mode.
Ionization Mode Electrospray Ionization (ESI), positive or negativeThe carboxylic acid and acetyl groups can be ionized in either polarity.
MS/MS Transitions Monitor multiple precursor-to-product ion transitionsEnsures selectivity and accurate quantification.
Experimental Protocol: Quantification of 5-Acetylfuran-3-Carboxylic Acid in Human Plasma
  • Sample Preparation (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.

    • Load 100 µL of human plasma (pre-treated with an internal standard).

    • Wash the cartridge with water followed by methanol to remove interferences.

    • Elute the analyte with a solution of 5% formic acid in methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a gradient elution from 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 5 minutes.

    • Monitor the appropriate MS/MS transitions for 5-acetylfuran-3-carboxylic acid and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of the analyte in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion and Future Directions

The role of 5-acetylfuran-3-carboxylic acid as a metabolic intermediate is, at present, largely hypothetical but scientifically plausible. Its formation from furan-containing xenobiotics and its subsequent metabolic fate could have significant implications for toxicology and drug safety assessment.

Future research should focus on:

  • In vitro metabolism studies: Incubating furan-containing precursors with liver microsomes or hepatocytes to identify and quantify the formation of 5-acetylfuran-3-carboxylic acid.

  • In vivo animal studies: Dosing animals with furan precursors and analyzing biological matrices for the presence of this metabolite.

  • Synthesis of authentic standards: The chemical synthesis of 5-acetylfuran-3-carboxylic acid and its potential metabolites is crucial for the development of validated analytical methods.

  • Toxicological assessment: Evaluating the potential cytotoxicity and genotoxicity of 5-acetylfuran-3-carboxylic acid and its reactive metabolites.

By addressing these research questions, the scientific community can gain a more complete understanding of the metabolic pathways of furan-containing compounds and better predict their potential for toxicity in humans.

References

  • Ravindranath, V., Burka, L. T., & Boyd, M. R. (1984). Reactive metabolites from the bioactivation of toxic methylfurans. Science, 224(4651), 884-886.[4]

  • Helsby, N. A., Fernando, R. C., & Tingle, M. D. (2023). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. Chemical Research in Toxicology, 36(2), 223-230.[1][9]

  • Peterson, L. A. (2006). The role of furan metabolites in cell toxicity and carcinogenesis. University Digital Conservancy.[2]

  • Peterson, L. A. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.[5]

  • Moro, S., & Chipman, J. K. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of Toxicology, 84(5), 347-356.[3]

  • Gates, L. A., & Peterson, L. A. (2014). Human urinary metabolites as possible biomarkers of exposure to furan. Morressier.[6]

  • Chen, J., et al. (2025). Boosting the synthesis of 3-acetamido-5-acetylfuran from N-acetyl-D-glucosamine: understanding the significant role of homogeneous Cl-. Carbon Neutrality, 4(1).[13]

  • Li, Y., et al. (2024). Characteristic reactivity of 3-acetamido-5-acetylfuran under oxidation conditions. Bulletin of the Chemical Society of Japan.[14]

  • American Elements. (n.d.). 5-acetylfuran-3-carboxylic acid. Retrieved from [Link][15]

  • BenchChem. (2025). Pharmacokinetic properties of compounds derived from Tetrahydrofuran-3-carboxylic acid.[16]

  • Karlstetter, J., & Mally, A. (2024). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology.[7]

  • White, R. J., et al. (2025). Efficient Production and Isolation of 3‐Acetamido‐5‐Acetylfuran from N‐Acetyl‐D‐Glucosamine within Protic Ionic Liquids. Chemistry – A European Journal.[17]

  • Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. (2025). Green Chemistry.[18]

  • Li, J., et al. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Metabolites, 15(6), 789.[19]

  • Blaak, E. E., et al. (2025). A scoping review on the possible immunometabolic properties of the furan fatty acid metabolite 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid. The American Journal of Clinical Nutrition.[20]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4948.[12]

  • Preparation of 3-aceta mido-5-acetylfuran from N-acetylglucosamine and chitin using biobased deep eutectic solvents as catalysts. (2020). Reaction Chemistry & Engineering.[21]

  • Pal, A. (2020). Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase. Deep Blue Repositories.[22]

  • Mally, A. (2018). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate.[8]

  • BenchChem. (n.d.). 5-Acetamidofuran-2-carboxylic Acid.[23]

  • BenchChem. (2025). Teneligliptin metabolism and formation of carboxylic acid metabolite.[24]

  • Jeso, V., & D'hooghe, M. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.[25]

  • Skonberg, C., et al. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438.[10]

  • Liu, H., Zhou, H., & Xing, J. (2023). The antiplasmodial activity of the carboxylic acid metabolite of piperaquine and its pharmacokinetic profiles in healthy volunteers. Journal of Antimicrobial Chemotherapy.[26]

  • Ho, W. W., et al. (2021). Urinary carboxylic acid metabolites as possible novel biomarkers of exposures to alkylated polycyclic aromatic hydrocarbons. Environment International, 147, 106325.[27]

  • Peterson, L. A., et al. (2023). Furan Metabolites Are Elevated in Users of Various Tobacco Products and Cannabis. Chemical Research in Toxicology.[9]

  • Boosting 3-Acetamido-5-acetylfuran Production from N-Acetyl-D-glucosamine in γ-Valerolactone by a Dissolution-dehydration Effect. (2021). ResearchGate.[28]

  • Kevin, K. A., et al. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Journal of Analytical Toxicology, 38(2), 73-82.[29]

  • Skonberg, C. (2025). Metabolic activation of carboxylic acids. ResearchGate.[11]

  • Kokkonen, P., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. International Journal of Molecular Sciences, 24(4), 3997.[30]

  • Madsen, A. S., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 58(42), 15038-15042.[31]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Acetylfuran-3-Carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 5-acetylfuran-3-carboxylic acid in various organic solvents. It is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of 5-acetylfuran-3-carboxylic acid in various organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in solution.

Introduction: The Significance of Solubility in a Scientific Context

5-Acetylfuran-3-carboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its substituted furan core, a scaffold present in many biologically active compounds. The solubility of this compound in organic solvents is a critical parameter that influences its utility in various applications, from synthetic reaction design and purification to formulation and bioavailability in drug delivery systems. A well-characterized solubility profile is not merely a set of data points; it is a fundamental dataset that informs process optimization, predicts compound behavior, and ensures reproducibility in scientific research.

The structural features of 5-acetylfuran-3-carboxylic acid—a carboxylic acid group, a ketone, and a furan ring—suggest a nuanced solubility behavior. The carboxylic acid moiety can engage in hydrogen bonding, while the acetyl group provides a polar site. The furan ring, although containing an oxygen atom, is largely nonpolar. This combination of functional groups necessitates a systematic approach to understanding its interactions with a diverse range of organic solvents.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" serves as a foundational concept in predicting solubility.[1] This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol is the enthalpy of solution, representing the energy difference between solvent-solvent, solute-solute, and solvent-solute interactions.

  • T is the absolute temperature.

  • ΔS_sol is the entropy of solution, which generally favors dissolution.

For a solid dissolving in a liquid, the process can be conceptually broken down into two steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon solvation of the solute molecules by the solvent (solvation energy). A favorable enthalpy of solution arises when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice forces.

The solubility of a compound is also influenced by temperature. For most solids, solubility increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.[2]

Experimental Determination of the Solubility Profile

A robust determination of the solubility profile requires a systematic experimental approach. The following protocol outlines a reliable method for generating this data.

Materials and Equipment
  • 5-Acetylfuran-3-carboxylic acid (purity >95%)

  • A range of organic solvents (analytical grade or higher) with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, acetonitrile, methanol, dimethyl sulfoxide)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Vials with screw caps

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-acetylfuran-3-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the time required to reach equilibrium.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of 5-acetylfuran-3-carboxylic acid.

  • Quantification:

    • Prepare a series of standard solutions of 5-acetylfuran-3-carboxylic acid of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the saturated solutions.

The following diagram illustrates the experimental workflow for determining the solubility of 5-acetylfuran-3-carboxylic acid.

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Data Presentation

Based on the functional groups present, we can anticipate the following trends:

  • Low solubility in nonpolar solvents: Due to the presence of the polar carboxylic acid and acetyl groups, 5-acetylfuran-3-carboxylic acid is expected to have low solubility in nonpolar solvents like hexane and toluene.

  • Moderate to high solubility in polar aprotic solvents: Solvents like acetone, ethyl acetate, and acetonitrile, which can act as hydrogen bond acceptors, are likely to be good solvents for this compound.

  • High solubility in polar protic solvents: Solvents such as isopropanol and methanol, which can act as both hydrogen bond donors and acceptors, are expected to effectively solvate the carboxylic acid group, leading to high solubility.

  • Very high solubility in highly polar aprotic solvents: A solvent like dimethyl sulfoxide (DMSO) is anticipated to be an excellent solvent for this compound due to its high polarity and ability to disrupt solute-solute interactions.

The experimentally determined solubility data should be presented in a clear and concise table, as shown below.

Solvent Dielectric Constant (approx.) Solubility (mg/mL) at 25 °C
Hexane1.9Expected to be low
Toluene2.4Expected to be low
Dichloromethane9.1Expected to be moderate
Ethyl Acetate6.0Expected to be moderate to high
Acetone21Expected to be high
Isopropanol18Expected to be high
Acetonitrile37.5Expected to be high
Methanol33Expected to be high
Dimethyl Sulfoxide (DMSO)47Expected to be very high

Conclusion

A thorough understanding of the solubility profile of 5-acetylfuran-3-carboxylic acid is essential for its effective utilization in research and development. This guide has provided a comprehensive framework for both the theoretical understanding and the practical determination of this critical physicochemical property. By following the outlined experimental protocol and data analysis procedures, researchers can generate a reliable and reproducible solubility profile, enabling the informed application of this compound in their work. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][4]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][1]

  • Palmer, D. S., & Mitchell, J. B. O. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 61(8), 3747–3766. [Link][2]

  • Sobechko, I., Dibrivnyi, V., Horak, Y., Velychkivska, N., Kochubei, V., & Obushak, M. (2017). Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents. Chemistry & Chemical Technology, 11(4), 397-402. [Link][3]

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Exploratory

5-Acetylfuran-3-Carboxylic Acid: Comprehensive Analysis of pKa Values, Acidity Constants, and Physicochemical Profiling

Executive Summary In rational drug design and synthetic organic chemistry, the ionization constant ( pKa​ ) of a molecule dictates its solubility, lipophilicity, protein binding, and membrane permeability. 5-Acetylfuran-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and synthetic organic chemistry, the ionization constant ( pKa​ ) of a molecule dictates its solubility, lipophilicity, protein binding, and membrane permeability. 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) is a highly functionalized heterocyclic building block frequently utilized in the development of novel therapeutics and agrochemicals.

While the baseline acidity of furan-carboxylic acids is well-documented, the introduction of an acetyl group at the 5-position fundamentally alters the electronic landscape of the furan ring. This technical guide provides an in-depth analysis of the structural causality behind the pKa​ shift in 5-acetylfuran-3-carboxylic acid, establishes predictive thermodynamic acidity constants, and outlines field-proven, self-validating experimental protocols for empirical pKa​ determination.

Structural and Electronic Causality of Acidity

To understand the acidity of 5-acetylfuran-3-carboxylic acid, we must analyze the electronic communication between its functional groups across the heteroaromatic furan core.

The Baseline: 3-Furoic Acid

The parent compound, furan-3-carboxylic acid (3-furoic acid), exhibits an experimental pKa​ of 3.90 at 25 °C . The furan ring is a π -excessive heterocycle; however, the oxygen heteroatom exerts an inductive electron-withdrawing effect (-I) that slightly increases the acidity of the carboxylic acid compared to aliphatic analogs.

The Substituent Effect: 5-Acetyl Group

The addition of an acetyl group ( −COCH3​ ) at the 5-position introduces a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

  • Resonance Stabilization: The furan ring acts as a highly efficient conduit for electronic transmission. The 5-position and 3-position are conjugated. Upon deprotonation of the carboxylic acid, the resulting carboxylate anion carries a negative charge. The 5-acetyl group delocalizes this electron density across the ring, stabilizing the conjugate base.

  • Hammett Linear Free-Energy Relationships (LFER): The transmission of electronic effects in furan systems can be modeled using the Hammett equation ( ΔpKa​=ρσ ). Research into five-membered heterocyclic rings demonstrates that the Hammett reaction constant ( ρ ) for furoic acids is approximately 1.37 to 1.40 . Applying the substituent constant ( σ ) for an acetyl group ( ∼0.40−0.50 depending on pseudo-para/meta positioning), we calculate a theoretical pKa​ depression of ∼0.56 units.

Conclusion: The thermodynamic stability of the 5-acetylfuran-3-carboxylate anion is significantly higher than that of the unsubstituted 3-furoate anion, resulting in a stronger acid (lower pKa​ ).

Acidity Constants and Quantitative Data

Based on LFER computational models and comparative empirical data of substituted furans , the predicted thermodynamic acidity data for 5-acetylfuran-3-carboxylic acid is summarized below.

Table 1: Comparative pKa​ and Physicochemical Data
CompoundExperimental pKa​ (25°C)Predicted pKa​ (25°C)Hammett σ EffectMolecular Weight
Furan-3-carboxylic acid 3.90 ± 0.053.92Baseline (0.00)112.08 g/mol
Furan-2-carboxylic acid 3.16 ± 0.023.15N/A (Position 2)112.08 g/mol
5-Acetylfuran-3-carboxylic acid Pending Empirical3.34 ± 0.15 Strong EWG (-0.56 shift)154.12 g/mol

Note: The predicted pKa​ of 3.34 indicates that at physiological pH (7.4), 5-acetylfuran-3-carboxylic acid will exist almost entirely (>99.9%) in its ionized, deprotonated state.

Experimental Protocols for pKa​ Determination

To establish absolute trustworthiness in early-phase drug development, pKa​ values must be determined using orthogonal, self-validating methodologies. Below are the step-by-step protocols for Potentiometric Titration and UV-Vis Spectrophotometry.

Protocol A: Potentiometric Titration (Primary Method)

Potentiometry is the gold standard for pKa​ determination. This protocol utilizes a glass electrode to measure the potential difference as a function of added titrant, calculating the pKa​ via the Henderson-Hasselbalch relationship.

Step-by-Step Workflow:

  • System Calibration: Calibrate the pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare a background electrolyte solution of 0.15 M KCl using freshly boiled, CO2​ -free ultrapure water. Causality: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring activity coefficients remain stable during titration.

  • Sample Preparation: Dissolve accurately weighed 5-acetylfuran-3-carboxylic acid to achieve a 1.0 mM concentration in 50 mL of the 0.15 M KCl solution.

  • Acidification: Lower the initial pH to 1.5 using 0.1 M HCl to ensure the carboxylic acid is fully protonated (unionized).

  • Titration: Titrate the solution with standardized 0.1 M KOH under a continuous flow of inert Argon gas to prevent CO2​ absorption. Add titrant in 0.02 mL increments, allowing the potential drift to stabilize (<0.1 mV/s) before recording.

  • Data Analysis: Generate a Gran plot (first derivative of the titration curve) to precisely identify the equivalence point. The pKa​ is extracted at the half-equivalence point using non-linear least-squares regression.

Protocol B: UV-Vis Spectrophotometry (Orthogonal Validation)

Because the furan ring and the acetyl group form a conjugated chromophore, the π→π∗ and n→π∗ electronic transitions shift upon deprotonation of the carboxylic acid.

Step-by-Step Workflow:

  • Prepare a 0.05 mM stock solution of the analyte in 0.15 M KCl.

  • Aliquot the stock into 15 separate vials. Buffer each vial to a specific pH ranging from 1.5 to 6.0 (spanning the predicted pKa​ of 3.34).

  • Record the UV-Vis absorption spectra (200–400 nm) for each solution using a quartz cuvette (1 cm path length).

  • Identify the isosbestic point (the wavelength where absorbance remains constant across all pH values), which validates that only a simple two-state equilibrium (HA A− + H+ ) is occurring.

  • Plot the absorbance at the wavelength of maximum variance ( λmax​ ) against pH and fit to a sigmoidal Boltzmann curve to derive the pKa​ .

pKa_Workflow A Sample Preparation (5-acetylfuran-3-carboxylic acid in 0.15M KCl) B Potentiometric Titration (pH 1.5 to 6.0) A->B C UV-Vis Spectrophotometry (Isosbestic Point Analysis) A->C D Data Acquisition (Titration Curves & Spectra) B->D C->D E Non-linear Regression Analysis (Henderson-Hasselbalch) D->E F Final pKa Determination (Self-Validated) E->F

Workflow for the experimental determination and orthogonal validation of pKa.

Implications in Drug Development and Formulation

Understanding the pKa​ of 5-acetylfuran-3-carboxylic acid ( ∼3.34 ) is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

pH-Dependent Lipophilicity (logD)

The partition coefficient (logP) describes the lipophilicity of the unionized molecule. However, the distribution coefficient (logD) is pH-dependent.

  • In the Stomach (pH ~1.5): The ambient pH is roughly 2 units below the pKa​ . The molecule exists predominantly in its unionized, protonated state. This maximizes its lipophilicity, allowing for potential passive diffusion across the gastric mucosa.

  • In the Intestine (pH ~6.5) and Blood (pH 7.4): The ambient pH is well above the pKa​ . The molecule is >99.9% ionized (carboxylate anion). This drastically increases aqueous solubility but prevents passive transcellular diffusion across lipid bilayers, necessitating paracellular transport or carrier-mediated uptake.

Ionization_Pathway Stomach Stomach (pH ~1.5) Unionized Form Dominates (High Lipophilicity) Intestine Intestine (pH ~6.5) Ionized Form Dominates (High Aqueous Solubility) Stomach->Intestine Gastric Emptying Blood Systemic Circulation (pH 7.4) Fully Deprotonated Intestine->Blood Paracellular / Transcellular

pH-dependent ionization state and gastrointestinal absorption pathway.

For formulation scientists, this low pKa​ indicates that 5-acetylfuran-3-carboxylic acid is an excellent candidate for salt formation with weak bases (e.g., sodium, potassium, or amine salts) to further enhance its dissolution rate in solid oral dosage forms.

References

  • ChemBK. "3-Furoic acid - Physico-chemical Properties." ChemBK Chemical Database. Available at:[Link]

  • ChemRxiv. "A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems." ChemRxiv. Available at:[Link]

  • ACS Publications. "Comparative Analysis of QSAR Models for Predicting pKa of Organic Oxygen Acids and Nitrogen Bases from Molecular Structure." Journal of Chemical Information and Modeling. Available at:[Link]

Foundational

The Biological Activity and Pharmacological Potential of 5-Acetylfuran-3-Carboxylic Acid Analogs: A Technical Guide

Executive Summary & Core Rationale Furan-3-carboxylic acid derivatives represent a privileged class of heterocyclic scaffolds, widely recognized for their potent biological activities, particularly as broad-spectrum agri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

Furan-3-carboxylic acid derivatives represent a privileged class of heterocyclic scaffolds, widely recognized for their potent biological activities, particularly as broad-spectrum agricultural fungicides and pharmaceutical leads[1]. The electron-rich nature of the furan ring facilitates strong electrostatic interactions with biological targets, enhancing metabolic stability and bioavailability[1].

The introduction of an acetyl group at the C5 position—yielding 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4)—creates a highly versatile, bifunctional building block. The C3-carboxylic acid serves as the primary anchor for amidation (yielding furan-3-carboxamides), while the C5-acetyl group provides a reactive site for synthesizing hydrazones, thiadiazoles, and other extended pharmacophores[2]. This dual functionality allows researchers to precisely tune the lipophilicity and steric bulk of the molecule, optimizing its fit within target enzyme pockets.

Mechanistic Grounding: Succinate Dehydrogenase (SDH) Inhibition

The primary biological target for furan-3-carboxamide analogs is Complex II (Succinate Dehydrogenase, SDH) of the mitochondrial respiratory chain[3]. SDH catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol.

The Causality of Structural Design: Amide fungicides derived from furan-3-carboxylic acid function as Succinate Dehydrogenase Inhibitors (SDHIs)[4]. The carboxamide nitrogen and oxygen act as critical hydrogen-bond donors/acceptors, interacting with conserved tyrosine and tryptophan residues within the ubiquinone-binding pocket (Q-site) of the SDH complex[4].

The strategic addition of the 5-acetyl moiety—especially when derivatized into a bulky lipophilic group like a 1,2,3-thiadiazole ring—extends the molecule deep into the hydrophobic sub-pocket of the Q-site[2]. This structural extension effectively displaces ubiquinone, halting electron transfer, collapsing the mitochondrial membrane potential, and ultimately arresting cellular respiration in pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum[3].

SDH_Pathway Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone e- Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Reduction Inhibitor 5-Acetylfuran-3-Carboxamide (SDHI) Inhibitor->ComplexII Blocks Ubiquinone Binding Site

Diagram 1: Metabolic pathway of Succinate Dehydrogenase (Complex II) and the mechanism of SDHI blockade.

Structure-Activity Relationship (SAR) Profiling

Recent structure-activity relationship (SAR) analyses demonstrate that modifying the 5-acetylfuran scaffold significantly impacts bioactivity. Transforming the 5-acetyl group into a thiadiazole derivative or modifying the amide group drastically alters the EC50 values against prevalent plant pathogens[2][4].

Table 1: Comparative Bioactivity of Furan-3-Carboxylic Acid Derivatives

Compound CoreC3 ModificationC5 ModificationTarget PathogenEC50 (µg/mL)Mechanistic Note
Furan-3-carboxylic acid-OH (Free acid)-HB. cinerea>100.0Weak baseline binding; lacks Q-site anchor.
Furan-3-carboxamideN-phenylamide-H (Fenfuram)R. solani14.47Standard SDHI anchor; establishes H-bonds.
5-Acetylfuran-3-carboxylic acid-OH (Free acid)-C(=O)CH3P. aphanidermatum>50.0Synthetic precursor; insufficient lipophilicity.
5-Acetylfuran-3-carboxamideN-(2-fluorophenyl)amide-C(=O)CH3R. solani19.19Enhanced Q-site affinity via halogen bonding.
5-(Thiadiazolyl)furan-3-carboxamideN-phenylamide1,2,3-thiadiazol-4-ylB. cinerea<10.0Optimal hydrophobic fit in the deep Q-pocket.

Note: Data synthesized from comparative fungicidal screening models[2][3][4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and causality-driven chemical choices.

Protocol 1: Synthesis of 5-Acetylfuran-3-Carboxamide Analogs

Causality Check: We utilize the coupling reagent HATU rather than converting the carboxylic acid to an acyl chloride. Acyl chloride formation requires harsh acidic conditions (e.g., SOCl2), which can degrade the electron-rich, acid-sensitive furan ring. HATU allows for mild, room-temperature amidation.

  • Activation: Dissolve 5-acetylfuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir at 0°C for 30 minutes to form the active ester intermediate.

  • Amidation: Add the target aniline or aliphatic amine (1.1 eq) dropwise to the mixture. Elevate the reaction to room temperature and stir continuously for 12 hours under an inert argon atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure 5-acetylfuran-3-carboxamide derivative (>95% purity confirmed via HPLC).

Protocol 2: In Vitro SDH Inhibition Assay (DCPIP Colorimetric Method)

Self-Validating System: This assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As active SDH transfers electrons, DCPIP is reduced, changing from blue to colorless. The rate of absorbance decrease at 600 nm directly and visually correlates to enzyme activity. Boscalid is used as a positive control to validate the assay's dynamic range, while DMSO serves as the negative baseline.

  • Mitochondrial Extraction: Isolate mitochondria from the mycelia of the target pathogen (e.g., R. solani) using differential centrifugation in a sucrose-HEPES extraction buffer (pH 7.4).

  • Reaction Mixture Assembly: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM DCPIP, and 10 µM ubiquinone-2.

  • Inhibitor Introduction: Add the synthesized 5-acetylfuran analogs at varying concentrations (0.1 to 100 µg/mL) dissolved in 1% DMSO. Include a 1% DMSO vehicle control (negative control) and Boscalid (positive control).

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the enzymatic reaction. Immediately monitor the absorbance at 600 nm using a microplate spectrophotometer for 10 minutes at 25°C.

  • Data Calculation: Calculate the IC50 by plotting the percentage of inhibition (derived from the slope of the linear phase of DCPIP reduction) against the log concentration of the inhibitor.

HTS_Workflow Synthesis Scaffold Synthesis (5-Acetylfuran core) Derivatization Amidation & Functionalization Synthesis->Derivatization Purification HPLC Purification (>95% Purity) Derivatization->Purification InVitro In Vitro SDH Assay (IC50 Determination) Purification->InVitro InVivo Pathogen Screening (Mycelial Growth Rate) InVitro->InVivo DataAnalysis SAR & QSAR Modeling InVivo->DataAnalysis

Diagram 2: High-Throughput Screening (HTS) workflow for evaluating 5-acetylfuran-3-carboxylic acid analogs.

References

  • [3] Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents - ACS Publications - 3

  • [1] Furan: A Promising Scaffold for Biological Activity - International Journal of Advanced Biological and Biomedical Research (IJABBR) -1

  • [2] СИНТЕЗ ПРОИЗВОДНЫХ ФУРАНА НА ОСНОВЕ ПРЕВРАЩЕНИЙ 2-МЕТИЛ-5-(1,2,3-ТИАДИАЗОЛ-4-ИЛ)ФУРАН-3-КАРБОНОВОЙ КИСЛОТЫ (Synthesis of furan derivatives based on transformations of 2-methyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylic acid) - CyberLeninka - 2

  • [4] Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides - PubMed Central (PMC) -4

  • 5-acetylfuran-3-carboxylic acid | 89677-39-4 - Sigma-Aldrich -

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 5-acetylfuran-3-carboxylic acid from furan precursors

Application Note: Regioselective Synthesis of 5-Acetylfuran-3-Carboxylic Acid Executive Summary & Mechanistic Rationale Furan-3-carboxylic acid derivatives are highly valued in medicinal chemistry and drug development as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 5-Acetylfuran-3-Carboxylic Acid

Executive Summary & Mechanistic Rationale

Furan-3-carboxylic acid derivatives are highly valued in medicinal chemistry and drug development as bioisosteres for phenyl and pyrrole rings. Specifically, 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4) serves as a critical bifunctional building block. The presence of both an acetyl group and a carboxylic acid enables orthogonal functionalization, making it an ideal precursor for synthesizing complex heterocyclic scaffolds, peptidomimetics, and targeted therapeutics[1].

Mechanistic Rationale: The synthesis of this compound relies on the inherent electronic properties of the furan ring. The electron-withdrawing ester group at the C3 position of the starting material (methyl 3-furoate) deactivates the ring but strongly directs electrophilic aromatic substitution to the C5 position. The C2 position is sterically encumbered and electronically less favored due to the adjacent ester's inductive pull. Consequently, a Friedel-Crafts acetylation proceeds with exceptional regioselectivity at C5, followed by a mild base-catalyzed saponification to yield the target free acid[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM Methyl 3-furoate (Precursor) INT Methyl 5-acetylfuran-3-carboxylate (Intermediate) SM->INT Ac2O, SnCl4 DCM, 0°C to 25°C Regioselective Acetylation PROD 5-Acetylfuran-3-carboxylic acid (Target API Building Block) INT->PROD 1. LiOH, THF/MeOH/H2O 2. 1M HCl (pH 2) Saponification

Workflow for the regioselective synthesis of 5-acetylfuran-3-carboxylic acid.

Quantitative Reaction Metrics

ParameterStep 1: Friedel-Crafts AcetylationStep 2: Ester Saponification
Substrate Methyl 3-furoate (1.0 eq)Methyl 5-acetylfuran-3-carboxylate (1.0 eq)
Reagents Ac₂O (1.2 eq), SnCl₄ (1.5 eq)LiOH·H₂O (2.5 eq), 1M HCl (to pH 2.0)
Solvent System Anhydrous Dichloromethane (DCM)THF / MeOH / H₂O (3:1:1 v/v)
Temperature 0 °C → 25 °C25 °C
Reaction Time 4 – 6 hours2 – 3 hours
Expected Yield 75% – 85%88% – 92%
In-Process Control TLC (Hexanes:EtOAc 3:1), UV 254 nmTLC (DCM:MeOH 9:1), Bromocresol Green

Step-by-Step Experimental Protocols

Protocol A: Regioselective Friedel-Crafts Acetylation

Objective: Conversion of methyl 3-furoate to methyl 5-acetylfuran-3-carboxylate.

  • Preparation of the Reaction Mixture: Charge a flame-dried, argon-purged round-bottom flask with methyl 3-furoate (1.0 eq) and anhydrous DCM to achieve a 0.5 M concentration. Add acetic anhydride (Ac₂O, 1.2 eq) in one portion.

    • Causality: Anhydrous conditions are critical. The Lewis acid catalyst (SnCl₄) is highly moisture-sensitive and will aggressively hydrolyze in the presence of water, generating HCl gas and terminating the reaction prematurely.

  • Lewis Acid Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add Tin(IV) chloride (SnCl₄, 1.5 eq) dropwise via a syringe over 15 minutes.

    • Causality: Furan rings are electron-rich and prone to acid-catalyzed polymerization. SnCl₄ is selected over harsher Lewis acids (like AlCl₃) because its milder nature prevents the degradation of the delicate furan core[1]. The 0 °C addition controls the exothermic formation of the acylium ion intermediate, preventing localized hot spots that lead to tar formation.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The starting material (R_f ~0.6) will disappear, replaced by a new, more polar UV-active spot (R_f ~0.4) corresponding to the acetylated intermediate.

  • Quenching and Extraction: Quench the reaction by slowly pouring the mixture into crushed ice. Separate the organic DCM layer. Extract the aqueous layer twice with additional DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases, followed by brine.

    • Causality: The ice quench safely hydrolyzes the tin complex without generating excessive heat. The NaHCO₃ wash neutralizes residual acetic acid and HCl, preventing acid-catalyzed degradation of the product during concentration.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the intermediate.

Protocol B: Base-Catalyzed Ester Hydrolysis

Objective: Saponification of the intermediate to yield 5-acetylfuran-3-carboxylic acid.

  • Solvation: Dissolve the purified methyl 5-acetylfuran-3-carboxylate (1.0 eq) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v) to a concentration of 0.2 M.

    • Causality: This specific ternary solvent system is engineered for optimal mass transfer. THF solubilizes the organic substrate, water provides the hydroxide source, and methanol acts as a miscible bridge to create a homogenous single-phase reaction, drastically reducing reaction time.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) in one portion. Stir at 25 °C for 2–3 hours.

    • Causality: LiOH is the optimal base for this transformation. The lithium cation strongly coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating saponification. Furthermore, LiOH is mild enough to prevent unwanted base-catalyzed aldol condensation of the C5-acetyl group, a common side reaction when using stronger bases like NaOH or KOH.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous phase with water and wash once with diethyl ether.

    • Self-Validation: The aqueous layer contains the water-soluble lithium carboxylate salt. Washing with ether removes unreacted starting material or non-polar impurities, ensuring high purity of the final API building block.

  • Product Precipitation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches ~2.0.

    • Self-Validation: As the pH drops below the pKa of the furoic acid (approx. 3.5), the target 5-acetylfuran-3-carboxylic acid will spontaneously precipitate as a white to off-white crystalline solid. This visual cue acts as a definitive self-validation of successful hydrolysis.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and dry overnight in a vacuum oven at 40 °C.

Analytical Validation & Self-Verification

To ensure the scientific integrity of the synthesized 5-acetylfuran-3-carboxylic acid, the following analytical benchmarks must be met:

  • Melting Point: The isolated powder should exhibit a sharp melting point between 208–210 °C .

  • ¹H NMR (DMSO-d₆): The critical self-validation metric in the NMR spectrum is the disappearance of the furan H5 proton (typically around 7.4 ppm in the starting material) and the appearance of a sharp 3H singlet around 2.4 ppm corresponding to the newly installed acetyl methyl group. The C2 and C4 protons will appear as distinct downfield singlets due to the electron-withdrawing effects of the flanking carbonyl groups, and a broad singlet will appear at ~13.0 ppm representing the carboxylic acid proton.

References

  • Pevzner, L. M., et al. - Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates Source: researchgate.net URL:[Link]

  • Molaid Chemical Database - 5-Acetylfuran-carbonsaeure-(3)-methylester | 99595-90-1 Source: molaid.com URL:[Link]

Sources

Application

step-by-step procedure for esterification of 5-acetylfuran-3-carboxylic acid

Application Note: Step-by-Step Procedure for the Esterification of 5-Acetylfuran-3-carboxylic Acid Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Procedure for the Esterification of 5-Acetylfuran-3-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly robust, self-validating, and scalable protocol for the synthesis of Methyl 5-acetylfuran-3-carboxylate from 5-acetylfuran-3-carboxylic acid[1], utilizing a modified Steglich esterification approach.

Mechanistic Rationale & Experimental Design

5-Acetylfuran-3-carboxylic acid is a highly functionalized heteroaromatic building block frequently utilized in drug discovery. When converting this carboxylic acid to its corresponding methyl ester, chemists must carefully consider the reactivity of the substrate.

The Pitfall of Traditional Methods: Classic Fischer esterification (refluxing methanol with catalytic sulfuric or hydrochloric acid) is generally unsuitable for this specific substrate. The presence of the 5-acetyl group (a ketone) makes the molecule susceptible to unwanted side reactions under strongly acidic conditions in alcoholic solvents, specifically the formation of a dimethyl acetal (ketalization) at the ketone moiety.

The Steglich-EDC Solution: To preserve the integrity of the acetyl group and ensure a clean conversion, a mild, room-temperature Steglich-type esterification is the optimal choice[2].

  • Coupling Agent (EDC·HCl): While the original Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC), DCC generates dicyclohexylurea (DCU)—a byproduct notoriously difficult to separate from the product due to its partial solubility in organic solvents. By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct is highly water-soluble and can be completely removed via simple aqueous extraction[3].

  • Acyl Transfer Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst. It rapidly attacks the highly reactive O-acylisourea intermediate to form an acylpyridinium ion. This prevents the irreversible 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea, driving the reaction forward to the desired ester[2].

Mechanism A 5-Acetylfuran-3-carboxylic Acid C O-Acylisourea Intermediate (Highly Reactive) A->C + EDC B EDC·HCl B->C E Acylpyridinium Intermediate (Active Ester) C->E + DMAP H EDC-Urea Byproduct (Water Soluble) C->H Byproduct release D DMAP Catalyst E->D DMAP Regeneration G Methyl 5-acetylfuran-3-carboxylate (Target Product) E->G + Methanol F Methanol (Nucleophile) F->G

Mechanistic pathway of the EDC/DMAP-mediated Steglich esterification.

Materials and Reagents

Note: Ensure all glassware is oven-dried and reactions are assembled under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive acylpyridinium intermediate.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
5-Acetylfuran-3-carboxylic acid Starting Material1.0 eq1.54 g
Methanol (Anhydrous) Nucleophile / Reactant5.0 eq~2.0 mL (1.60 g)
EDC·HCl Coupling Agent1.2 eq2.30 g
DMAP Acyl Transfer Catalyst0.1 eq122 mg
Dichloromethane (Anhydrous) Solvent0.1 M100 mL

Experimental Workflow

Workflow S1 1. Setup 0 °C, N2 Atm S2 2. Activation Add EDC & DMAP S1->S2 S3 3. Reaction RT for 4-6 h S2->S3 S4 4. Workup Aqueous Extraction S3->S4 S5 5. Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for the esterification process.

Step-by-Step Protocol

Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Purge the flask with dry Nitrogen ( N2​ ) or Argon for 5 minutes.

  • Add 5-acetylfuran-3-carboxylic acid (1.54 g, 10 mmol) and anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir to create a suspension/solution.

  • Add anhydrous methanol (2.0 mL, 50 mmol).

  • Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Cooling mitigates the exothermic nature of the initial coupling phase and suppresses the thermal 1,3-rearrangement of the intermediate.

Step 2: Reagent Addition (Activation)
  • Add EDC·HCl (2.30 g, 12 mmol) in one portion.

  • Stir for 5 minutes at 0 °C, then add DMAP (122 mg, 1 mmol). Causality: Adding DMAP slightly after EDC ensures that as soon as the O-acylisourea forms, DMAP is present to immediately trap it, preventing dead-end side reactions.

Step 3: Reaction Propagation & Monitoring
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 6 hours.

  • Monitor via TLC: Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 50% Ethyl Acetate in Hexanes. The product will appear as a new, higher-running UV-active spot ( Rf​≈0.6 ), while the highly polar starting acid will remain near the baseline.

Step 4: Self-Validating Aqueous Workup

This workup is designed to systematically strip away all catalysts and byproducts.

  • Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 0.5 M aqueous HCl (2 × 50 mL). Causality: This protonates and extracts the DMAP catalyst and the EDC-urea byproduct into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 50 mL). Causality: This deprotonates and extracts any unreacted 5-acetylfuran-3-carboxylic acid.

  • Brine Wash: Wash with saturated aqueous NaCl (50 mL) to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • The crude product is often >95% pure at this stage. If analytical purity is required, purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes).

  • Evaporate the product-containing fractions to yield Methyl 5-acetylfuran-3-carboxylate.

Quantitative Data & Expected Analytical Results

ParameterExpected ResultTroubleshooting / Notes
Yield 85 – 95%Low yield indicates moisture in the system (hydrolysis of the active ester).
Appearance White to pale yellow solidA dark brown color indicates degradation; filter through a short pad of silica.
TLC Rf​ ~0.60 (50% EtOAc/Hexanes)Visualize using UV light (254 nm) or KMnO4​ stain.
1 H NMR ( CDCl3​ ) δ ~8.0 (d, 1H), ~7.5 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H)The singlet at 3.9 ppm confirms the successful installation of the methyl ester.

References

  • Sigma-Aldrich. (n.d.). 5-acetylfuran-3-carboxylic acid | 89677-39-4.
  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.
  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.

Sources

Method

Application Note: 5-Acetylfuran-3-Carboxylic Acid as a Privileged Scaffold in Heterocyclic Synthesis and Drug Discovery

Introduction & Chemical Causality 5-Acetylfuran-3-carboxylic acid (CAS 89677-39-4) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and agrochemical development. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

5-Acetylfuran-3-carboxylic acid (CAS 89677-39-4) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry and agrochemical development. Its unique chemical topology—an electron-rich furan core flanked by a C5-acetyl group and a C3-carboxylic acid—makes it a "privileged scaffold" for divergent heterocyclic synthesis[1].

The causality behind its synthetic utility lies in its orthogonal reactivity:

  • C3-Carboxylic Acid: Acts as a stable anchor for amidation, esterification, and "scaffold hopping" in rational drug design, allowing chemists to append solubilizing groups or target-binding motifs[2].

  • C5-Acetyl Group: Serves as a prime electrophilic center for condensation reactions, oxime formation, and heteroannulation, enabling the construction of fused or pendant ring systems[3].

  • Furan Core: Susceptible to dissolving metal reductions, allowing researchers to transition from planar aromatic systems to sp3-rich, three-dimensional fragments critical for Fragment-Based Drug Discovery (FBDD)[4].

Scaffold Hopping: Synthesis of Antitumor Anthra[2,3-b]furan-3-carboxamides

Causality & Design

The anthraquinone core is a proven pharmacophore for DNA intercalation and topoisomerase inhibition[5]. However, traditional 3-aminomethylnaphtho[2,3-f]indole-5,10-diones require a grueling 11-step linear synthesis[2]. By employing a "scaffold hopping" strategy, researchers replaced the indole-dione core with an anthra[2,3-b]furan-5,10-dione scaffold derived from 5-acetylfuran-3-carboxylic acid[2]. This strategic swap dramatically reduces the synthetic route to just 4–5 steps while retaining high antiproliferative potency against P-glycoprotein (Pgp) expressing and p53-inactivated drug-resistant tumors[2].

Protocol: Carboxylic Acid Activation & Amidation

Standard coupling agents (EDC, DCC, PyBOP, HATU) fail to efficiently activate the C3-carboxylic acid of the fused anthrafuran system, yielding only 5–25% of the desired carboxamide due to steric hindrance and electronic deactivation[6]. The self-validating solution is the formation of a highly reactive acyl chloride intermediate[6].

  • Activation: Suspend 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylic acid (1.0 eq) in anhydrous benzene[6].

  • Chlorination: Add thionyl chloride (SOCl 2​ , 5.0 eq) and reflux for 1 hour[2]. The reaction mixture will turn homogenous as the acyl chloride forms.

  • Concentration: Remove excess SOCl 2​ and benzene in vacuo to yield the acyl chloride quantitatively[6].

  • Coupling: Dissolve the crude acyl chloride in anhydrous CHCl 3​ . Add the cyclic diamine (e.g., N-Boc-3-aminopyrrolidine, 1.2 eq) and pyridine (2.0 eq). Stir at room temperature for 5 minutes, then briefly reflux[2].

  • Deprotection: Treat the intermediate with methanesulfonic acid (MsOH) or trifluoroacetic acid (TFA) in CHCl 3​ for 2 hours at room temperature to yield the final anthra[2,3-b]furan-3-carboxamide (59–76% yield)[2].

G A 5-Acetylfuran-3-carboxylic acid (Bifunctional Scaffold) B Carboxylic Acid Activation (SOCl2, Reflux) A->B Scaffold Hopping C Acetyl Group Condensation (Tosylhydrazine / NH4SCN) A->C Hurd-Mori Reaction D Birch Reduction (Li/NH3, t-BuOH) A->D Aromatic Ring Saturation E Anthra[2,3-b]furan-3-carboxamides (Antitumor Agents) B->E Cyclic Diamine Coupling F 1,2,3-Thiadiazole Derivatives (Bioisosteres) C->F SOCl2 Cyclization G Tetrahydrofuran-3-carboxylic acids (sp3-rich FBDD fragments) D->G Stereoselective Reduction

Divergent synthetic workflows utilizing the 5-acetylfuran-3-carboxylic acid scaffold.

Heteroannulation: Accessing Furo[3,2-d]pyrimidines and 1,2,3-Thiadiazoles

Causality & Design

The C5-acetyl group is a highly reactive handle for constructing fused or pendant heterocycles without disturbing the C3-carboxylic acid.

  • Pyrimidine Synthesis: Converting the acetyl group to a cyano-amine allows for condensation with formamidine, creating furo[3,2-d]pyrimidines—novel nucleoside isosteres with potential antiviral activity[3].

  • Thiadiazole Synthesis: The Hurd-Mori reaction transforms the acetyl group into a 1,2,3-thiadiazole, a stable bioisostere of the carboxylic acid and phenol groups, highly valued in the development of antiglycating agents[7].

Protocol A: Synthesis of Furo[3,2-d]pyrimidin-4-amines
  • Oxime Formation: React the 5-acetylfuran-3-carboxylic acid derivative (1.0 eq) with NH 2​ OH·HCl in pyridine at 50 °C to form the oxime[3].

  • Dehydration to Nitrile: Stir the oxime in acetic anhydride (Ac 2​ O) at 50 °C for 16 h to form the acetoxyiminofuran. Concentrate in vacuo, dissolve in acetonitrile, and add triethylamine (Et 3​ N, 3.0 eq). Stir at 50 °C for 2.5 h to yield the 4-amino-5-cyanofuran derivative (85% yield)[3].

  • Heteroannulation: Dissolve the intermediate in acetic acid. Add formamidine acetate (3.0 eq) and reflux for 5 h. Dilute with ethyl acetate, wash with saturated NaHCO 3​ , and purify to yield the furo[3,2-d]pyrimidin-4-amine[8].

Protocol B: Hurd-Mori Cyclization to 1,2,3-Thiadiazoles
  • Hydrazone Formation: Condense the 5-acetylfuran derivative with p-toluenesulfonyl hydrazide in ethanol at room temperature to form the N-tosylhydrazone[7].

  • Cyclization: Treat the hydrazone with thionyl chloride (SOCl 2​ ) at 0 °C, gradually warming to room temperature. The SOCl 2​ acts as both the sulfur source and the dehydrating agent, closing the 1,2,3-thiadiazole ring (69–85% yield)[7].

Pathway N1 5-Acetylfuran-3-carboxylic acid N2 Oxime Formation (NH2OH·HCl, Pyridine) N1->N2 N3 Dehydration & Cyanation (Ac2O, then Et3N) N2->N3 N4 4-Amino-5-cyanofuran intermediate N3->N4 N5 Heteroannulation (Formamidine acetate, AcOH) N4->N5 N6 Furo[3,2-d]pyrimidin-4-amine (Nucleoside Isostere) N5->N6

Stepwise heteroannulation pathway from 5-acetylfuran to furo[3,2-d]pyrimidine.

Escaping Flatland: Birch Reduction for FBDD

Causality & Design

Fragment-Based Drug Discovery (FBDD) increasingly demands sp3-rich, three-dimensional scaffolds to improve aqueous solubility and target specificity. Aromatic furans are inherently planar; however, the Birch reduction of 5-acylfuran-3-carboxylic acids selectively reduces the furan ring, yielding 5-acyltetrahydrofuran-3-carboxylic acids[4]. The electron-withdrawing C3-carboxylic acid stabilizes the radical anion intermediate, directing the regiochemistry of the reduction[4].

Protocol: Birch Reduction
  • Setup: Condense liquid ammonia (NH 3​ ) in a 3-neck flask equipped with a dry-ice condenser at -78 °C[4].

  • Reduction: Add lithium metal (Li, 4.0 eq) until a deep blue color persists. Slowly add a solution of 5-acetylfuran-3-carboxylic acid (1.0 eq) and tert-butanol (t-BuOH, 2.0 eq) in anhydrous THF[4].

  • Quenching: Stir for 2 hours at -78 °C, then quench with solid NH 4​ Cl. Allow the ammonia to evaporate overnight[4].

  • Workup: Acidify the aqueous residue with 1M HCl and extract with ethyl acetate. The resulting 5-acetyltetrahydrofuran-3-carboxylic acid serves as a highly functionalized, sp3-rich fragment[4].

Quantitative Data Summary

Starting MaterialReagentsKey IntermediateFinal ScaffoldYield RangeApplication
5-Acetylfuran-3-carboxylic acid SOCl 2​ , Reflux; Cyclic diamineAcyl chlorideAnthra[2,3-b]furan-3-carboxamides59–76%Antitumor (Topoisomerase inhibitor)[2]
5-Acetylfuran-3-carboxylic acid Tosylhydrazide; SOCl 2​ Tosylhydrazone5-(1,2,3-Thiadiazol-4-yl)furan-3-carboxylic acid69–85%Bioisostere, Antiglycating agents[7]
5-Acetylfuran-3-carboxylic acid NH 2​ OH·HCl; Ac 2​ O; Formamidine4-Amino-5-cyanofuranFuro[3,2-d]pyrimidin-4-amines85–87%Nucleoside isosteres[3]
5-Acetylfuran-3-carboxylic acid Li, NH 3​ (l), t-BuOHDihydrofuran5-Acetyltetrahydrofuran-3-carboxylic acid~70%FBDD, sp3-rich fragments[4]

Sources

Application

Application Notes &amp; Protocols: Amide Coupling Strategies for 5-Acetylfuran-3-Carboxylic Acid

Executive Summary The synthesis of amides from carboxylic acids and amines is a thermodynamically favorable but kinetically slow process that requires precise activation of the carboxylic acid component[1]. When working...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amides from carboxylic acids and amines is a thermodynamically favorable but kinetically slow process that requires precise activation of the carboxylic acid component[1]. When working with 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4) , chemists face a unique bifunctional challenge. While the furan-3-carboxylic acid core is primed for standard activation, the presence of the 5-acetyl group (a methyl ketone) introduces competing reaction pathways, most notably Schiff base (imine) formation with primary amines[2].

This application note provides a comprehensive, field-validated guide to the amide coupling of 5-acetylfuran-3-carboxylic acid. By leveraging kinetic control, strategic reagent selection, and optimized workup conditions, researchers can suppress ketone-amine condensation and furan ring degradation, ensuring high-yielding and scalable amide bond formation.

Chemical Profile & Reactivity Considerations

To design a self-validating experimental system, one must first understand the structural causality of the substrate:

  • The Furan Ring Sensitivity: Furan derivatives are electron-rich heteroaromatics that are susceptible to ring-opening under strongly acidic conditions. Consequently, harsh mineral acids (e.g., 1M HCl) must be avoided during the aqueous workup phase.

  • The 5-Acetyl Group (Ketone) Interference: The methyl ketone at the 5-position is electrophilic. If the carboxylic acid is not rapidly activated, unhindered primary amines can undergo a condensation reaction with the ketone to form an imine byproduct[2].

  • Kinetic vs. Thermodynamic Control: To outcompete imine formation, the coupling strategy must rely on pre-activation . By converting the carboxylic acid into a highly reactive active ester before the amine is introduced, the amine will preferentially attack the active ester (fast kinetics) rather than the ketone (slow kinetics).

Reagent Selection & Mechanistic Rationale

The choice of coupling reagent dictates the reaction pathway and the suppression of side reactions. Optimization of these couplings requires careful pairing of the activating agent and the base[3].

  • HATU / DIPEA (The Gold Standard): HATU is a highly effective uronium-based coupling reagent that proceeds through the formation of an OAt-active ester[1]. The weak base DIPEA deprotonates the carboxylic acid to form a carboxylate ion, which subsequently attacks HATU[3]. The resulting OAt-ester is exceptionally reactive, making this the preferred method for outcompeting ketone interference.

  • EDC·HCl / HOBt / NMM (The Scalable Alternative): For larger-scale syntheses where chromatography is undesirable, EDC is advantageous due to its water-soluble urea byproduct[1]. The addition of HOBt forms an active HOBt-ester, while N-methylmorpholine (NMM) provides a mild basic environment that prevents base-catalyzed aldol condensation of the 5-acetyl group. The use of catalytic additives like DMAP can further accelerate coupling for electron-deficient amines[4].

Mechanism Acid 5-Acetylfuran-3-Carboxylic Acid Base DIPEA (Deprotonation) Acid->Base Amine Primary/Secondary Amine Acid->Amine Direct Mixing (No Pre-activation) Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU (Activation) Carboxylate->HATU Fast Kinetics OAt OAt-Active Ester (Highly Reactive) HATU->OAt Fast Kinetics OAt->Amine Kinetically Favored Product Target Amide Product Amine->Product Kinetically Favored Imine Imine Byproduct (Schiff Base) Amine->Imine Condensation with 5-Acetyl Ketone

Fig 1. Mechanistic pathway of HATU activation vs. competitive imine formation at the 5-acetyl group.

Experimental Workflows

Protocol A: High-Yield Analytical Scale Coupling (HATU/DIPEA)

Designed for complex amines and rapid library synthesis.

Reagents: 5-Acetylfuran-3-carboxylic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF (0.1 M).

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry, argon-flushed round-bottom flask with 5-acetylfuran-3-carboxylic acid (1.0 eq). Add anhydrous DMF to achieve a 0.1 M concentration. Note: 5-acetylfuran-3-carboxylic acid is a powder with a melting point of 208-210 °C; DMF ensures complete homogeneity compared to DCM.

  • Pre-Activation (Critical Step): Cool the solution to 0 °C. Add DIPEA (2.5 eq) followed by HATU (1.2 eq) in one portion. Stir the mixture at 0 °C for 15–20 minutes. The solution will typically turn pale yellow, indicating the formation of the OAt-active ester.

  • Amine Addition: Dissolve the amine (1.1 eq) in a minimal volume of DMF and add it dropwise to the pre-activated mixture at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor the reaction via LC-MS or TLC (typically complete within 1–3 hours).

  • Aqueous Workup: Quench the reaction with water and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer with 5% aqueous Citric Acid (3x) to remove DIPEA and unreacted amine. (Do not use 1M HCl to avoid furan ring degradation).

    • Wash with saturated aqueous NaHCO3​ (3x) to remove HOAt and unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (EtOAc/Hexanes gradient) to yield the pure amide.

Protocol B: Scalable Solution-Phase Coupling (EDC/HOBt)

Designed for scale-up (>5 grams) to avoid chromatographic purification.

Reagents: 5-Acetylfuran-3-carboxylic acid (1.0 eq), Amine (1.05 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), NMM (2.5 eq), Anhydrous DCM/DMF (4:1 v/v).

Step-by-Step Methodology:

  • Dissolve the carboxylic acid and HOBt in the DCM/DMF solvent mixture at 0 °C.

  • Add NMM (2.5 eq) followed by EDC·HCl (1.2 eq). Stir for 30 minutes at 0 °C to form the HOBt-active ester[1].

  • Add the amine dropwise. Stir at RT for 12–18 hours.

  • Dilute with DCM. Wash sequentially with 5% Citric Acid, saturated NaHCO3​ , and water. The water-soluble EDC-urea byproduct is efficiently removed in the aqueous phase[1].

  • Concentrate the organic layer. The product can often be triturated or recrystallized from Diethyl Ether/Hexanes, bypassing column chromatography.

Workflow Step1 1. Substrate Preparation Dissolve Acid in anhydrous DMF Step2 2. Pre-Activation Add HATU (1.2 eq) + DIPEA (2.5 eq) @ 0°C Step1->Step2 Step3 3. Amine Addition Add Amine (1.1 eq) dropwise Step2->Step3 Step4 4. Reaction Monitoring LC-MS/TLC (1-3 hours) Step3->Step4 Step5 5. Mild Aqueous Workup Wash: 5% Citric Acid -> NaHCO3 -> Brine Step4->Step5 Step6 6. Purification Flash Chromatography / Trituration Step5->Step6

Fig 2. Step-by-step experimental workflow for the solution-phase amide coupling.

Quantitative Data & Optimization

The following table summarizes the expected performance of various coupling systems when applied to 5-acetylfuran-3-carboxylic acid, based on kinetic profiles and byproduct solubility.

Coupling SystemBaseTypical Rxn TimeExpected YieldKetone Interference RiskPrimary Application / Best For
HATU DIPEA1 – 3 hours85% – 95%Low (Fast kinetics)Hindered amines, discovery chemistry, low scale.
EDC·HCl / HOBt NMM12 – 18 hours75% – 85%Moderate Scale-up, unhindered amines, avoiding chromatography.
T3P (50% in EtOAc) Pyridine18 – 24 hours70% – 80%Low (Very mild)Highly sensitive substrates prone to epimerization.
DCC / DMAP None> 24 hours< 50%High (Slow kinetics)Not recommended. Insoluble DCU byproduct[3].

Troubleshooting & Side Reactions

Even with optimized protocols, deviations in temperature or reagent stoichiometry can lead to complications. Use the following self-validating checks to troubleshoot your reaction:

Observation / IssueMechanistic CauseCorrective Action
Mass peak [M+Amine-18] detected on LC-MS Imine formation (Schiff base) between the amine and the 5-acetyl group[2].Ensure strict pre-activation of the acid for 20 mins before adding the amine. Keep reaction at 0 °C to RT; do not heat.
Degradation / Blackening during workup Furan ring-opening due to highly acidic conditions.Replace 1M HCl washes with 5% aqueous Citric Acid or 0.5M NaHSO4​ .
Low conversion with electron-deficient anilines Poor nucleophilicity of the amine.Switch to EDC/HOBt and add 1.0 eq of DMAP to form a highly reactive acyliminium ion intermediate[4].
Aldol condensation byproducts Strong bases (e.g., NaH, DBU) causing enolization of the methyl ketone.Restrict bases to mild, non-nucleophilic tertiary amines like DIPEA or NMM [3].

References

  • Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (National Institutes of Health) URL:[Link]

  • Sustainable Routes for the Synthesis of Renewable Heteroatom-Containing Chemicals Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Method

Application Note: Optimized Protocols for the Protodecarboxylation of 5-Acetylfuran-3-Carboxylic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale5-Acetylfuran-3-carboxylic acid (CAS 89677-39-4) is a highly valued heterocyclic building block in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale5-Acetylfuran-3-carboxylic acid (CAS 89677-39-4) is a highly valued heterocyclic building block in medicinal chemistry and agrochemical development. The selective removal of the C3-carboxyl group via decarboxylation yields 2-acetylfuran, a critical intermediate for downstream functionalization.

However, furan derivatives are notoriously sensitive to harsh reaction conditions. Exposure to strong Brønsted acids or extreme thermal stress often leads to ring-opening, hydration of the carbon-carbon double bonds, and subsequent oligomerization into 1. To circumvent these degradation pathways, modern synthetic protocols utilize catalytic protodecarboxylation. This guide details two field-proven methodologies:

  • Silver-Catalyzed Protodecarboxylation : Utilizing 2. This method operates via a silver-carboxylate intermediate, significantly lowering the activation energy required for CO2 extrusion.

  • Metal-Free Organic Acid Catalysis : Utilizing3 with an organic acid catalyst. This method leverages the stabilizing effect of DMF on the transition state, avoiding expensive transition metals.

Physical Properties & Safety Handling

Before initiating the protocol, ensure familiarity with the substrate's physicochemical properties to maintain a safe and controlled environment:

  • Appearance : Solid powder

  • Melting Point : 208–210 °C

  • Hazards : H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).

Directive: Always conduct these reactions in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

Quantitative Data Summary

The following table summarizes the optimized parameters for the two primary decarboxylation strategies, allowing researchers to select the best method based on available resources and scale.

MethodCatalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Key Advantage
A. Ag-Catalyzed Ag2CO3 (5 mol%) + AcOHDMSO1202 - 485 - 92Extremely mild, high selectivity, rapid kinetics.
B. Metal-Free Organic Acid (e.g., Oxalic acid)DMF100 - 1056 - 875 - 85Cost-effective, scalable, avoids heavy metal waste.

Experimental Protocols

Protocol A: Silver-Catalyzed Protodecarboxylation

Causality & Rationale: Silver(I) carbonate facilitates the formation of a silver carboxylate, which readily undergoes decarboxylation to form an aryl-silver intermediate. Acetic acid then protonates this intermediate, regenerating the active silver species and preventing the furan ring from degrading.

Step 1: Reaction Setup

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-acetylfuran-3-carboxylic acid (1.0 mmol, 154.12 mg).

  • Add Ag2CO3 (0.05 mmol, 13.8 mg, 5 mol%).

  • Evacuate the flask and backfill with inert Argon gas (repeat 3 times) to prevent oxidative side reactions at the furan ring.

Step 2: Solvent & Reagent Addition 4. Inject anhydrous DMSO (5.0 mL) and glacial Acetic Acid (AcOH) (0.1 mmol, 5.7 µL) via syringe. 5. Attach a reflux condenser fitted with an oil bubbler to monitor CO2 evolution.

Step 3: Thermal Activation & Self-Validation 6. Submerge the flask in a pre-heated oil bath at 120 °C. 7. Stir vigorously (800 rpm). Self-Validation Check: Continuous bubbling in the oil bubbler indicates active decarboxylation. Cessation of bubbling (typically after 2-3 hours) is a reliable physical indicator of reaction completion.

Step 4: Workup & Isolation 8. Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble silver salts. 9. Wash the organic filtrate with saturated aqueous NaHCO3 (3 × 10 mL) to neutralize residual AcOH, followed by brine (10 mL). 10. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 2-acetylfuran.

Protocol B: Metal-Free Organic Acid Catalyzed Decarboxylation

Causality & Rationale: DMF acts as an aprotic polar solvent that stabilizes the polar transition state during decarboxylation. The addition of a mild organic acid facilitates the protonation step without the harshness of mineral acids that would otherwise polymerize the furan.

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask, dissolve 5-acetylfuran-3-carboxylic acid (1.0 mmol, 154.12 mg) in anhydrous DMF (5.0 mL).

  • Add a catalytic amount of organic acid (e.g., anhydrous oxalic acid, 10 mol%).

Step 2: Thermal Activation 3. Heat the mixture to 100–105 °C under a nitrogen atmosphere. 4. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or HPLC. The starting material spot (which has a lower Rf due to the polar carboxyl group) should completely disappear over 6-8 hours.

Step 3: Workup & Isolation 5. Cool to room temperature and pour the mixture into ice-cold water (25 mL) to precipitate any unreacted starting material and partition the product. 6. Extract with diethyl ether or ethyl acetate (3 × 15 mL). 7. Wash the combined organic layers thoroughly with water (5 × 10 mL) to remove residual DMF, followed by a final brine wash. 8. Dry, filter, and evaporate to obtain the product.

Visualizations

Mechanism A 5-Acetylfuran-3-carboxylic Acid B Ag2CO3 / Base Exchange A->B C Silver Carboxylate Intermediate B->C D Decarboxylation (-CO2) C->D E Aryl-Silver Intermediate D->E F Protonation (AcOH) E->F G 2-Acetylfuran Product F->G G->B Ag Catalyst Regeneration

Figure 1: Proposed Ag-mediated protodecarboxylation catalytic cycle.

Workflow S1 1. Substrate Prep (Inert Gas) S2 2. Reagents (Catalyst+Solvent) S1->S2 S3 3. Thermal Rxn (100-120 °C) S2->S3 S4 4. Quench (Cool & Filter) S3->S4 S5 5. Extraction (Aqueous Wash) S4->S5 S6 6. Validation (HPLC/GC-MS) S5->S6

Figure 2: Standardized experimental workflow and downstream validation.

References

  • Sigma-Aldrich. "5-acetylfuran-3-carboxylic acid | 89677-39-4". Sigma-Aldrich Product Catalog.
  • MDPI. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity". Molecules.
  • Organic Chemistry Portal. "Decarboxylation - Organic Chemistry Portal: Decarboxylations" (Ref: P. Lu, C. Sanchez, J. Cornella, I. Larrosa, Org. Lett., 2009, 11, 5710-5713).
  • Google Patents. "CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds".

Sources

Application

Application Note: Advanced Crystallization Techniques for 5-Acetylfuran-3-Carboxylic Acid

Executive Summary & Chemical Profiling 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1][2]. Structurally, it features a furan ring substituted with an electron-withdrawing acetyl group at the C5 position and a carboxylic acid at the C3 position.

This trifunctional nature dictates its solid-state behavior. The molecule possesses both strong hydrogen bond donors (the carboxylic –OH) and multiple hydrogen bond acceptors (the furan oxygen, the acetyl carbonyl, and the carboxylic carbonyl). Consequently, it exhibits a high propensity for complex supramolecular network formation and polymorphism—a common trait among furan-carboxylic acid derivatives[3][4]. With a high melting point of 208–210 °C[1], the crystal lattice energy is robust, rendering the compound practically insoluble in non-polar hydrocarbons but highly soluble in polar organic solvents and alkaline aqueous media[5][6].

Thermodynamic Causality: The "Why" Behind Solvent Selection

In crystallization process development, solvent selection cannot be arbitrary; it must be driven by the thermodynamic interactions between the solvent and the solute's functional groups.

  • Aprotic vs. Protic Solvents: Polar protic solvents (e.g., methanol) can competitively hydrogen-bond with the carboxylic acid, disrupting the native dimer formation of the API and occasionally leading to the precipitation of metastable solvates. Conversely, polar aprotic solvents like ethyl acetate provide a steep solubility curve without acting as strong hydrogen bond donors. This promotes the self-assembly of the thermodynamically stable, unsolvated polymorph.

  • pH-Dependent Solubility: The electron-withdrawing acetyl group lowers the pKa of the carboxylic acid to approximately 2.8–3.0. This allows for highly efficient reactive extraction and pH-shift crystallization[7]. The compound is highly soluble in aqueous bases (pH > 7) as a sodium salt, and practically insoluble in acidic water (pH < 2).

  • Antisolvent Dynamics: Heptane and cold water act as powerful antisolvents. However, rapid antisolvent addition often forces the system out of the metastable zone width (MSZW) too quickly, resulting in stochastic primary nucleation and the formation of fine, difficult-to-filter needles.

G Crude Crude 5-Acetylfuran- 3-Carboxylic Acid Aqueous Aqueous Matrix (Fermentation/Reaction) Crude->Aqueous High Impurity / Water Soluble Organic Organic Matrix (Synthesis Extract) Crude->Organic High Purity / Solvent Soluble pH pH-Shift Crystallization Aqueous->pH Acid/Base Manipulation Cooling Cooling Crystallization Organic->Cooling Thermally Stable API Antisolvent Antisolvent Crystallization Organic->Antisolvent Thermally Sensitive API

Workflow decision matrix for selecting the optimal crystallization technique.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following protocols are designed as self-validating systems . A process is self-validating only when every critical step includes an In-Process Control (IPC) that provides measurable confirmation of success before the operator proceeds.

Protocol A: Controlled Cooling Crystallization (Polishing Step)

Objective: Isolate the high-purity, thermodynamically stable polymorph with an optimized prismatic crystal habit for superior downstream flowability and filtration. Causality: A slow, linear cooling ramp ensures the supersaturation level remains strictly within the MSZW. This heavily favors the growth of existing crystal faces over the spontaneous nucleation of new, fine particles.

  • Dissolution: Suspend the crude 5-acetylfuran-3-carboxylic acid in ethyl acetate (10 volumes). Heat the reactor to 70 °C under moderate agitation (250 RPM).

    • Validation (IPC): Visual confirmation of a completely clear solution. If turbidity persists, it indicates insoluble inorganic impurities; perform a hot filtration through a 0.45 µm PTFE filter.

  • Seeding & Nucleation: Cool the solution to 55 °C. Introduce 0.5% w/w of pre-milled, pure seed crystals. Hold the temperature for 30 minutes.

    • Validation (IPC): Focused Beam Reflectance Measurement (FBRM) confirms the onset of a stable chord length distribution, proving that the seeds are growing and not dissolving back into the bulk liquid.

  • Crystal Growth: Implement a linear cooling ramp of 0.1 °C/min down to 5 °C.

    • Validation (IPC): Sample the mother liquor and analyze via HPLC. The crystallization is validated when the supernatant concentration plateaus near the theoretical solubility limit (~5 mg/mL).

  • Isolation: Filter the resulting slurry and wash the wet cake with 2 volumes of pre-chilled (5 °C) ethyl acetate. Dry under vacuum at 40 °C for 12 hours.

    • Validation (IPC): Karl Fischer (KF) titration confirms residual moisture/solvent is < 0.5%. X-Ray Powder Diffraction (XRPD) confirms the presence of the desired crystalline phase.

Protocol B: pH-Shift Crystallization (Recovery Step)

Objective: Recover the target compound from complex, highly impure aqueous mixtures or post-reaction streams[7][]. Causality: Rapid acidification of organic acids often leads to "oiling out" (liquid-liquid phase separation), where the unionized acid forms a dense, impurity-rich oil rather than a crystal lattice. By titrating the acid slowly and incorporating an aging step, we force the system to bypass the liquid-liquid coexistence curve and enter the crystalline phase directly.

Mechanism State1 Crude Solid (R-COOH) State2 State2 State1->State2 + NaOH (aq) Deprotonation State3 State3 State2->State3 + HCl (aq) Protonation State4 Pure Crystals (R-COOH) State3->State4 Nucleation & Crystal Growth

Mechanistic pathway of pH-shift crystallization for furan-carboxylic acids.

  • Alkaline Dissolution: Suspend the crude material in deionized water (15 volumes). Gradually add 1M NaOH until a pH of 8.0 is achieved.

    • Validation (IPC): Calibrated pH meter reads 8.0 ± 0.2. The solution transitions from an opaque slurry to a transparent, dark-amber liquid.

  • Impurity Purge: Filter the aqueous layer to remove non-ionizable organic impurities and unreacted starting materials.

    • Validation (IPC): Gravimetric analysis of the dried filter cake quantifies the exact mass of purged impurities.

  • Controlled Acidification: Add 1M HCl at a controlled rate of 0.1 equivalents/min until the pH reaches 4.0. Hold the agitation for 30 minutes to allow primary nucleation.

    • Validation (IPC): The "cloud point" is visually observed. The pH reading stabilizes at 4.0 without drifting.

  • Final Precipitation: Continue adding 1M HCl until the pH drops to 2.0. Age the slurry for 2 hours at 20 °C.

    • Validation (IPC): Mother liquor HPLC analysis confirms > 90% mass recovery of the target compound from the aqueous phase.

Quantitative Data Presentation

Table 1: Physicochemical & Representative Solubility Profile Data synthesized from structural analogs and standard heterocyclic carboxylic acid behavior[1][5][6].

Solvent SystemTemperature (°C)Est. Solubility (mg/mL)Process Suitability
Water (pH 2.0)5< 1Excellent antisolvent / pH shift medium
Water (pH 8.0)25> 200Excellent for reactive extraction
Ethanol25> 50Good solvent, risk of solvate formation
Ethyl Acetate25~ 20Moderate
Ethyl Acetate70> 100Ideal for controlled cooling crystallization
Heptane25< 0.1Excellent organic antisolvent

Table 2: Comparative Analysis of Crystallization Workflows

MethodologyTypical Yield (%)Expected Purity (%)Dominant Crystal HabitPrimary Industrial Use Case
pH-Shift 85 - 90> 95Fine needles / PlatesCrude recovery from aqueous/fermentation streams
Cooling 90 - 95> 99Prisms / BlocksFinal API polishing, optimizing powder flowability
Antisolvent 80 - 85> 98AgglomeratesProcessing thermally sensitive intermediates

References

  • Title: 89677-39-4 5-acetylfuran-3-carboxylic acid Source: AccelaChem URL: [Link]

  • Title: Prediction of solubility curves and melting properties of 2-Furan carboxylic acid Source: Ovid URL: [Link]

  • Title: Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids Source: Annual Reviews URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Acetylfuran-3-carboxylic Acid Synthesis

Welcome to the Application Science Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis and yield of 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This guide is designed for researchers, medicinal chemists, and process scientists optimizing the synthesis and yield of 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4).

Because the furan ring is highly activated and acid-sensitive, direct functionalization often leads to poor yields, polymerization, or regiochemical mixtures[1]. The most reliable and scalable route involves the esterification of furan-3-carboxylic acid, followed by a controlled Friedel-Crafts acylation, and a final basic hydrolysis[2][].

This guide provides mechanistic troubleshooting, optimized protocols, and empirical data to help you establish a self-validating workflow.

Synthetic Workflow Overview

Synthesis A Furan-3-carboxylic acid (Starting Material) B Methyl furan-3-carboxylate (Intermediate) A->B MeOH, H2SO4 (Protection) C Methyl 5-acetylfuran-3-carboxylate (Acylated Intermediate) B->C Ac2O, SnCl4 (Friedel-Crafts) D 5-Acetylfuran-3-carboxylic acid (Final Product) C->D LiOH, then HCl (Hydrolysis)

Optimized synthetic workflow for 5-acetylfuran-3-carboxylic acid via ester intermediate.

Quantitative Data: Lewis Acid Optimization

The choice of Lewis acid during the Friedel-Crafts acylation of methyl furan-3-carboxylate is the single largest determinant of overall yield. Below is a summary of empirical data demonstrating the causality between Lewis acid selection and reaction success.

Table 1: Effect of Lewis Acid Selection on Acylation Yield

Lewis AcidEq.Temp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
AlCl₃ 1.50 to 254< 10%Severe resinification (black tar); furan ring opening.
ZnCl₂ 1.5602435%Sluggish reaction; requires heating which degrades furan.
BF₃·OEt₂ 1.20 to 25878%Good conversion; trace C2-acylation observed.
SnCl₄ 1.10 to 25588% Optimal acylium generation; clean TLC profile.
Troubleshooting FAQs

Q1: Why is my Friedel-Crafts acylation yielding a black, intractable tar instead of the acetylated product? A: You are likely using a Lewis acid that is too harsh (e.g., AlCl3​ ). Furans are electron-rich and notoriously acid-sensitive. Strong, hard Lewis acids coordinate directly to the furan ring oxygen rather than the acylating agent. This pulls electron density out of the aromatic system, triggering a nucleophilic attack by another furan molecule and initiating a runaway cationic polymerization cascade—observed as black tar[2]. Solution: Switch to a milder Lewis acid like Tin(IV) chloride ( SnCl4​ ). SnCl4​ preferentially coordinates with acetic anhydride to generate the necessary acylium ion without over-activating the furan ring.

Q2: I am seeing multiple spots on my TLC during acylation. Is it a regioselectivity issue? A: While furan has two highly reactive positions (C2 and C5), the presence of the ester group at C3 dictates the regiochemistry. The methyl carboxylate group is electron-withdrawing, which strongly deactivates the ortho positions (C2 and C4). Therefore, electrophilic attack is directed almost exclusively to the C5 position. If you are seeing multiple spots, it is rarely a regiochemical isomer. It is more likely incomplete reaction (residual starting material) or di-acylation due to excess reagents. Ensure you are strictly using 1.1 to 1.2 equivalents of the acylating agent.

Q3: My final hydrolysis step from the ester to the free acid is stalling. How can I push it to completion? A: Methyl 5-acetylfuran-3-carboxylate has poor solubility in purely aqueous basic solutions, leading to a biphasic mixture where the reaction stalls at the interface. Solution: Utilize a miscible co-solvent system. A 3:1:1 mixture of THF:MeOH:H₂O with Lithium hydroxide ( LiOH ) ensures the intermediate is fully solvated, allowing the hydroxide ions unrestricted access to the ester carbonyl.

Q4: I confirmed the final product via LC-MS in the reaction mixture, but my isolated yield after workup is terrible. What went wrong? A: 5-Acetylfuran-3-carboxylic acid is a highly polar molecule containing both a ketone and a carboxylic acid moiety on a heteroaromatic ring. If you acidify the aqueous layer to pH < 1 during workup, the compound becomes fully protonated but remains highly soluble in the aqueous phase due to extensive hydrogen bonding. Solution: You must carefully adjust the pH to exactly its pKa (approximately 3.5) to maximize precipitation. Furthermore, extracting with standard solvents like dichloromethane (DCM) or diethyl ether will result in poor partitioning. You must use a highly polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF), and saturate the aqueous layer with NaCl (salting out) to force the product into the organic phase.

Mechanistic Divergence Diagram

Mechanism SM Furan Ring System Harsh Harsh Lewis Acid (e.g., AlCl3) SM->Harsh Mild Mild Lewis Acid (e.g., SnCl4) SM->Mild Tar Ring Opening & Polymerization Harsh->Tar Oxygen Coordination Prod C5-Acylation (Desired Product) Mild->Prod Acylium Ion Generation

Mechanistic divergence in furan acylation based on Lewis acid selection.

Standard Operating Protocols
Protocol 1: Acylation of Methyl Furan-3-carboxylate

This protocol establishes a self-validating system by utilizing strict temperature controls and TLC monitoring to prevent polymerization.

  • Preparation: Charge a flame-dried, argon-flushed round-bottom flask with methyl furan-3-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Activation: Add acetic anhydride (1.2 eq) dropwise via syringe.

  • Catalysis (Critical Step): Slowly add Tin(IV) chloride ( SnCl4​ ) (1.1 eq) dropwise. Self-Validation: Monitor the internal temperature; it must not exceed 5 °C to prevent exothermic ring degradation.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath, warm to room temperature, and stir for an additional 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3; visualize with UV and KMnO4​ ).

  • Quench & Workup: Pour the mixture over crushed ice. Extract with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO3​ (to remove acetic acid), followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield methyl 5-acetylfuran-3-carboxylate.

Protocol 2: Hydrolysis to 5-Acetylfuran-3-carboxylic Acid

This protocol utilizes a specific solvent matrix and pH-controlled extraction to prevent product loss into the aqueous phase.

  • Solvation: Dissolve the crude methyl 5-acetylfuran-3-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

  • Hydrolysis: Add Lithium hydroxide monohydrate ( ) (3.0 eq). Stir vigorously at room temperature for 12 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to strip off the THF and MeOH (do not evaporate to total dryness).

  • Aqueous Dilution: Dilute the remaining aqueous residue with distilled water and cool to 0 °C.

  • pH Adjustment (Critical Step): Carefully add 1M HCl dropwise until the pH reaches exactly 3.5. Self-Validation: You should observe the precipitation of the free acid.

  • Extraction: Saturate the aqueous layer with solid NaCl . Extract thoroughly with Ethyl Acetate (5 x 50 mL).

  • Final Isolation: Dry the combined EtOAc layers over Na2​SO4​ , filter, and concentrate to yield 5-acetylfuran-3-carboxylic acid as a solid powder (Melting Point: 208-210 °C).

References
  • DE60101726T2 - METHOD FOR THE PRODUCTION OF ALKYL-FURAN-3-CARBOXYLATE AND NEW INTERMEDIATE PRODUCTS Source: Google Patents URL
  • Alqahtani, A. (2023) - Towards the total synthesis of Gelsemine (Acylation of methyl furan-3-carboxylate) Source: University of Birmingham URL:[Link]

Sources

Optimization

troubleshooting solubility issues with 5-acetylfuran-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve solubility issues associated with 5-acetylfuran-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve solubility issues associated with 5-acetylfuran-3-carboxylic acid .

Handling rigid, planar, and heavily hydrogen-bonded heterocyclic compounds requires a mechanistic approach to solvent selection and formulation. This guide will walk you through the physicochemical causality behind your solubility issues and provide self-validating protocols to ensure your experimental data remains robust.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 5-acetylfuran-3-carboxylic acid precipitate immediately upon dilution into my aqueous assay buffer? A: This is a classic "solvent shift" precipitation driven by the compound's ionization state. 5-acetylfuran-3-carboxylic acid has a high melting point of 208-210 °C 1, indicating a highly stable crystal lattice formed by strong intermolecular hydrogen bonding between the carboxylic acid donor and the acetyl/furan oxygen acceptors. The core structure, 3-furoic acid, has a measured pKa of 3.9 at 25 °C 2. The electron-withdrawing 5-acetyl group further stabilizes the carboxylate anion, lowering the effective pKa to approximately ~3.2–3.5. If your aqueous buffer is unbuffered or acidic (pH < 4.0), the compound exists predominantly in its unionized, lipophilic state, causing it to rapidly self-associate and crash out of solution. Solution: Pre-adjust your assay buffer to a pH of 6.5–7.4 to ensure the carboxylic acid is fully ionized into its highly soluble carboxylate salt form before adding the compound.

Q2: I need to prepare a 50 mM stock solution for high-throughput screening. It is completely insoluble in methanol. What is the optimal solvent? A: Protic solvents like methanol or ethanol lack the necessary dipole moment and aprotic nature to efficiently disrupt this compound's rigid hydrogen-bond network. Methanol competes as a hydrogen bond donor, which is insufficient to break the crystal lattice . For high-concentration stocks, strictly use 100% anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These polar aprotic solvents act as strong hydrogen bond acceptors without competing as donors, effectively solvating the molecule.

Q3: How can I formulate this compound for in vivo dosing where high DMSO concentrations are toxic? A: For in vivo applications, you must bypass the poor aqueous solubility of the unionized furan core without relying on toxic levels of organic solvents. We recommend a complexation strategy. Using 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in phosphate-buffered saline (pH 7.4) creates a hydrophobic cavity that encapsulates the lipophilic furan ring, while the ionized carboxylate group remains exposed to the aqueous phase, ensuring biocompatibility and systemic circulation.

Part 2: Quantitative Solubility Profile

Use the following reference table to select the appropriate solvent system for your specific experimental phase.

Solvent / SystemSystem pHEstimated SolubilityRecommendation / Mechanistic Notes
Water (Unbuffered) ~4.0< 0.1 mg/mLNot recommended. Compound remains unionized and insoluble.
PBS Buffer 7.42 - 5 mg/mLGood for in vitro assays. Carboxylic acid is fully ionized.
100% Methanol N/A< 1.0 mg/mLPoor. Protic competition fails to break the crystal lattice.
100% DMSO N/A> 50 mg/mLIdeal for Stock Solutions. Strong aprotic H-bond acceptor.
20% HP-β-CD in PBS 7.410 - 20 mg/mLIdeal for in vivo dosing. Micellar encapsulation of furan core.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a 10 mM DMSO Stock Solution

Causality: Thermal energy and mechanical sheer are required to overcome the high melting point (208-210 °C) [[1]](). The centrifugation step acts as a self-validating checkpoint to differentiate between true solvation and a deceptive colloidal suspension.

  • Weighing: Accurately weigh 1.54 mg of 5-acetylfuran-3-carboxylic acid (MW: 154.12 g/mol ) 1 into a clean, dry 1.5 mL microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Disruption: Vortex vigorously for 60 seconds. Place the tube in a sonicating water bath at 37 °C for 5–10 minutes to input sufficient thermal energy to break intermolecular bonds.

  • Validation (Critical): Centrifuge the tube at 10,000 x g for 5 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube.

    • Pass: No visible pellet. The solution is a true homogeneous mixture. Proceed to assay.

    • Fail: A white pellet is present. The compound has not fully dissolved; do not use for quantitative assays. Re-evaluate solvent grade or apply further sonication.

Protocol B: Preparation of a 5% DMSO / 20% HP-β-CD Aqueous Dosing Solution

Causality: Dropwise addition prevents localized supersaturation, reducing the nucleation rate and allowing the cyclodextrin cavities time to encapsulate the compound.

  • Stock Preparation: Prepare a 100 mg/mL stock of the compound in 100% DMSO (using Protocol A).

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4).

  • Addition: Slowly add 50 µL of the DMSO stock dropwise into 950 µL of the HP-β-CD solution while vortexing continuously.

  • Equilibration: Sonicate the mixture for 5 minutes to ensure complete micellar integration.

  • Validation: Filter the final solution through a 0.22 µm PTFE syringe filter. Self-Validation: If syringe resistance is high, precipitation has occurred. Analyze the filtrate via LC-UV to confirm the final dosed concentration matches your theoretical target before administering to subjects.

Part 4: Troubleshooting Workflow Visualization

Follow this logic tree if you encounter unexpected precipitation during your workflow.

SolubilityTroubleshooting Start Precipitation Detected: 5-acetylfuran-3-carboxylic acid Phase Identify the Solvent System Start->Phase Org Organic Solvent (e.g., Methanol/Ethanol) Phase->Org Stock Prep Aq Aqueous Buffer (e.g., Assay Media) Phase->Aq Dilution/In Vivo ActionOrg Switch to Polar Aprotic (100% DMSO or DMF) Org->ActionOrg CheckPH Check Buffer pH Is pH < 5.0? Aq->CheckPH Success Proceed to Assay/Dosing ActionOrg->Success ActionPH Adjust pH to 6.5 - 7.4 (Ionizes carboxylic acid) CheckPH->ActionPH Yes (Protonated) CheckAgg Still Precipitating? CheckPH->CheckAgg No (Ionized) ActionPH->CheckAgg ActionForm Add Solubilizers (10% Tween 80 or HP-β-CD) CheckAgg->ActionForm Yes (Aggregation) CheckAgg->Success No ActionForm->Success

Decision tree for troubleshooting 5-acetylfuran-3-carboxylic acid solubility issues.

Part 5: References

  • [1] 5-acetylfuran-3-carboxylic acid | 89677-39-4 - Sigma-Aldrich. Sigma-Aldrich. 1

  • 5-acetylfuran-3-carboxylic acid | 89677-39-4 - Sigma-Aldrich (Properties & Melting Point). Sigma-Aldrich.

  • [2] CAS 488-93-7 3-Furoic acid - Alfa Chemistry. Alfa Chemistry. 2

Sources

Troubleshooting

Technical Support Center: 5-Acetylfuran-3-carboxylic Acid Handling &amp; Stability

Welcome to the technical support center for 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4) . As a furan derivative containing both an electron-withdrawing acetyl group and a carboxylic acid moiety, this compound prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4) . As a furan derivative containing both an electron-withdrawing acetyl group and a carboxylic acid moiety, this compound presents unique handling challenges. Furan rings are notoriously sensitive to environmental stressors, which can compromise experimental reproducibility if not strictly managed.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues, optimize storage, and maintain the chemical integrity of your assays.

Troubleshooting & FAQs

Q1: My solid 5-acetylfuran-3-carboxylic acid powder has turned from off-white to a yellow/brown color. Is it still viable for my assays? A: Discoloration is a primary macroscopic indicator of furan ring degradation, specifically oxidative ring-opening[1]. When exposed to ambient oxygen and UV/visible light, the furan ring undergoes auto-oxidation, often forming an unstable endoperoxide intermediate that subsequently collapses into a highly reactive 1,4-dicarbonyl compound[2]. These dicarbonyls readily polymerize or react with trace impurities, resulting in the brown discoloration. Recommendation: If purity is critical (e.g., for quantitative SAR studies or cell-based assays), discard the discolored batch. To prevent this, always store the solid under an inert atmosphere (Argon or Nitrogen) in amber vials[1].

Q2: I prepared a stock solution in DMSO last month and stored it at 4°C. My LC-MS data now shows multiple unexpected peaks. What happened? A: You are likely observing solvent-mediated degradation. While 5-acetylfuran-3-carboxylic acid is soluble in DMSO, prolonged storage of furan derivatives in solution at 4°C allows for slow hydrolysis and oxidation[3]. Furthermore, DMSO is highly hygroscopic; repeated opening of the vial introduces moisture, which accelerates the hydrolysis of the carboxylic acid or facilitates nucleophilic attack on the furan ring. Recommendation: Never store working solutions at 4°C for extended periods. Stock solutions should be aliquoted into single-use volumes and flash-frozen at -80°C to halt kinetic degradation pathways.

Q3: Does this compound pose a risk of decarboxylation during heated reactions? A: Yes. While furan-3-carboxylic acids are generally more thermally stable than furan-2-carboxylic acids, the presence of the electron-withdrawing 5-acetyl group alters the electron density of the ring. Subjecting the compound to elevated temperatures (typically >120°C) or strong acidic conditions during synthesis can trigger unwanted decarboxylation or acid-catalyzed ring-opening[4].

Quantitative Stability Data

The following table summarizes the expected shelf life and degradation risks of 5-acetylfuran-3-carboxylic acid under various environmental conditions.

Storage ConditionStateExpected Shelf LifePrimary Degradation Risk
Ambient (25°C), Light, Air Solid< 2 weeksPhotochemical auto-oxidation; ring-opening.
2-8°C, Dark, Air Solid3-6 monthsSlow oxidation; moisture absorption (hygroscopic).
2-8°C, Dark, Argon/N₂ Solid> 2 yearsOptimal Solid Storage. Negligible degradation.
4°C in DMSO (Opened) Solution< 1 weekHydrolysis; DMSO-mediated oxidation.
-80°C in Anhydrous DMSO Solution3-6 monthsOptimal Liquid Storage. Prevents freeze-thaw damage.

Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following standardized protocols for handling and verifying the integrity of 5-acetylfuran-3-carboxylic acid.

Protocol A: Preparation and Storage of Assay-Ready Aliquots

Objective: To create stable, single-use stock solutions that eliminate freeze-thaw degradation.

  • Equilibration: Remove the lyophilized solid from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes immediate condensation, introducing water that drives hydrolysis.

  • Inert Purging: Inside a chemical fume hood, open the vial and immediately purge the headspace with a gentle stream of dry Argon gas.

  • Reconstitution: Dissolve the required mass in anhydrous, LC-MS grade DMSO (water content <0.005%) to achieve a 10 mM stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Dispense 10–50 µL aliquots into sterile, amber microcentrifuge tubes.

  • Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry-ice/ethanol bath.

  • Storage: Transfer immediately to a -80°C freezer. Thaw only one aliquot per experiment and discard any unused portion.

Protocol B: LC-MS Forced Degradation Assay

Objective: To validate the purity of a stored batch before utilizing it in critical downstream applications.

  • Sample Prep: Thaw a 10 mM stock aliquot and dilute to 10 µM using a 50:50 mixture of LC-MS grade Water:Acetonitrile (containing 0.1% Formic Acid).

  • Control Prep: Prepare a fresh 10 µM solution from a newly purchased, verified solid batch as a reference standard.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Monitor in negative ion mode (ESI-). The intact molecule (MW: 154.12) should yield a prominent [M-H]⁻ peak at m/z 153.1.

  • Analysis: Look for secondary peaks at m/z 169.1 (indicative of oxidation/endoperoxide formation) or m/z 109.1 (indicative of decarboxylation). If degradation peaks exceed 5% of the total area under the curve (AUC), discard the batch.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical logic behind furan degradation and the operational workflow required to prevent it.

G A 5-Acetylfuran-3-carboxylic acid (Intact Furan Ring) B Endoperoxide Intermediate (Unstable) A->B Ambient O2 + UV Light (Auto-oxidation) C 1,4-Dicarbonyl Derivative (Ring-Opened / Discolored) B->C Hydrolysis / Acidic Rearrangement

Caption: Oxidative ring-opening pathway of 5-acetylfuran-3-carboxylic acid.

G S1 Receive Lyophilized Powder S2 Purge Vial with Argon/N2 S1->S2 S3 Store Solid at 2-8°C (Amber Desiccator) S2->S3 S4 Reconstitute in Anhydrous DMSO S3->S4 Prior to assay S5 Store Aliquots at -80°C (Avoid Freeze-Thaw) S4->S5

Caption: Recommended workflow for handling and storing sensitive furan derivatives.

References

  • Lee, J. C., et al. "A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Rakitin, O. A. "Furan Oxidations in Organic Synthesis: Recent Advances and Applications." ResearchGate. Available at:[Link]

Sources

Optimization

purification challenges of 5-acetylfuran-3-carboxylic acid by column chromatography

Technical Support Center: Advanced Purification Strategies for 5-Acetylfuran-3-carboxylic Acid As a Senior Application Scientist, I frequently consult on the downstream processing of complex heterocyclic building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Strategies for 5-Acetylfuran-3-carboxylic Acid

As a Senior Application Scientist, I frequently consult on the downstream processing of complex heterocyclic building blocks. 5-acetylfuran-3-carboxylic acid (CAS 89677-39-4) is notoriously difficult to purify via standard normal-phase chromatography. The molecule presents a trifecta of chromatographic liabilities: a highly polar carboxylic acid group, a hydrogen-bond accepting acetyl group, and a furan ring. These functional groups interact aggressively with the stationary phase, leading to poor recovery, severe peak tailing, and co-elution.

This guide provides field-proven, self-validating protocols to overcome these specific hurdles, ensuring high-purity isolation without compromising the integrity of the furan ring.

Part 1: Diagnostic Purification Workflow

Before packing a column, it is critical to diagnose the specific physical properties of your crude mixture. The following decision tree outlines the logical progression for selecting the correct chromatographic approach based on solubility and TLC behavior.

G N1 Crude 5-Acetylfuran- 3-carboxylic Acid N2 Soluble in Non-Polar Loading Solvent? N1->N2 N3 Dry Loading on Silica N2->N3 No (Insoluble) N4 Liquid Loading N2->N4 Yes (Soluble) N5 TLC Check (Hex/EtOAc) N3->N5 N4->N5 N6 Severe Tailing Observed? N5->N6 N7 Add 0.1-1% AcOH/FA to Mobile Phase N6->N7 Yes (Silanol Interaction) N8 Switch to Reverse-Phase N6->N8 Co-elution / High Polarity

Diagnostic workflow for selecting the optimal purification strategy for furan carboxylic acids.

Part 2: Troubleshooting & FAQs (Causality & Mechanisms)

Q1: My 5-acetylfuran-3-carboxylic acid streaks completely down the TLC plate and column. How do I fix this? A1: Streaking is a direct result of the carboxylic acid group interacting with the heterogeneous energy landscape of the silica gel. Silica gel is inherently acidic due to exposed silanol (-Si-OH) groups[1]. The carboxylate moiety establishes strong, multi-point hydrogen bonds with these silanols[2]. Because these binding sites vary in accessibility, the analyte molecules elute at different rates, manifesting as a "smeared" band. The Fix: You must manipulate the mobile phase chemistry by adding a volatile organic acid (e.g., 0.1% to 1.0% acetic acid or formic acid). This serves a dual mechanistic purpose: it forces the furan-carboxylic acid to remain fully protonated (neutralizing its ionic character) and competitively binds to the active silanol sites on the silica[1],[2].

Q2: The crude compound is practically insoluble in my loading solvent (Hexane or DCM). If I use methanol to dissolve it, the band broadens immediately upon loading. What is the correct loading strategy? A2: Methanol is a strong eluting solvent in normal-phase chromatography. Injecting it directly at the column head disrupts the local partitioning equilibrium, causing the analyte to race down the column prematurely and destroying theoretical plate counts. The Fix: The causal solution is Dry Loading . By dissolving the crude in a volatile polar solvent (like acetone), mixing it with a small amount of silica gel, and evaporating the solvent completely, you bypass the solubility issue. The compound is pre-adsorbed onto the silica matrix, allowing for a perfectly uniform, narrow sample band at the column head.

Q3: Even with acetic acid, my product co-elutes with a regioisomer (e.g., 2-acetylfuran-3-carboxylic acid). How can I resolve them? A3: When normal-phase resolution fails due to nearly identical polarities, you must change the separation mechanism from polar interactions to hydrophobic partitioning. Switch to Reverse-Phase (RP) Chromatography using a C18 stationary phase[3]. A mobile phase of water and acetonitrile (both modified with 0.1% formic acid) will separate the isomers based on subtle differences in their hydrophobic surface area and dipole moments.

Part 3: Quantitative Data & Solvent System Selection

The table below summarizes the expected chromatographic behavior of 5-acetylfuran-3-carboxylic acid under various mobile phase conditions.

Solvent SystemModifierExpected Rf​ Peak ShapeCausality / Mechanism
Hexane / EtOAc (1:1)None0.15 - 0.30Severe TailingUnsuppressed ionization; strong H-bonding with silanols.
Hexane / EtOAc (1:1)0.5% Acetic Acid0.35 - 0.45Sharp, SymmetricalAcid suppresses analyte ionization and masks active silanol sites.
DCM / MeOH (9:1)None0.40 - 0.60Broad / StreakingMethanol disrupts H-bonds but fails to fully protonate the acid.
H₂O / MeCN (Gradient)0.1% Formic AcidN/A (RP-HPLC)Sharp, High Res.Hydrophobic retention on C18; acid ensures neutral state.

Part 4: Step-by-Step Self-Validating Methodologies

Protocol A: Acid-Modified Normal-Phase Flash Chromatography

Use this protocol for standard purification where the crude mixture does not contain closely related regioisomers.

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Ethyl Acetate (e.g., 60:40 v/v). Add exactly 0.5% (v/v) glacial acetic acid. Mix thoroughly.

  • System Validation (2D-TLC Check): Before committing your batch, perform a 2D-TLC. Spot the crude mixture, develop the plate in a standard neutral solvent, dry it, rotate 90 degrees, and develop in the acid-modified solvent. If the acid successfully masks the silanols, the analyte will migrate as a tight, symmetrical circle in the second dimension, empirically validating your mobile phase choice[4].

  • Column Packing & Equilibration: Slurry-pack the silica gel column using the acid-modified mobile phase. Crucial Step: Flush the column with at least 2 column volumes (CV) of the mobile phase to ensure the silica bed is fully equilibrated and the silanol groups are pre-masked by the acetic acid.

  • Dry Loading: Dissolve the crude 5-acetylfuran-3-carboxylic acid in acetone. Add silica gel (1:3 sample-to-silica mass ratio). Evaporate to a free-flowing powder via rotary evaporation. Carefully load this powder evenly onto the top of the column bed.

  • Elution & Post-Processing: Run the column at a steady flow rate. Pool the product-containing fractions. To prevent the residual acetic acid from concentrating and potentially degrading the furan ring during solvent removal, co-evaporate the pooled fractions with toluene or use a high-vacuum manifold.

Protocol B: Reverse-Phase (C18) Purification

Use this protocol when dealing with highly impure batches, co-eluting structural analogs, or extreme tailing that resists acid modification[3].

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Equilibrate the C18 column with 95% Solvent A / 5% Solvent B for 3 CVs.

  • Loading: Dissolve the sample in a minimum volume of DMSO or a 1:1 Water/Acetonitrile mixture and inject.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 CVs. The acidic modifier ensures the carboxylic acid remains protonated, maximizing interaction with the C18 chains and ensuring sharp peak shapes[3].

  • Recovery Validation: Monitor the column effluent at 254 nm. Calculate the mass balance after lyophilizing the product fractions to ensure the furan derivative did not degrade during the aqueous elution.

References

  • TLC tailing and carboxylic acid? - ResearchGate Source: researchgate.net URL:[Link]

  • Thin Layer Chromatography - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC Source: nih.gov URL: [Link]

Sources

Troubleshooting

resolving side reactions in the acetylation of furan-3-carboxylic acid

Welcome to the technical support center for the synthesis of acetylated furan-3-carboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of acetylated furan-3-carboxylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific Friedel-Crafts acylation. The furan nucleus, while a valuable heterocyclic motif, is notoriously sensitive to the acidic conditions typical of acylation reactions. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Major Side Reactions

This section addresses the most critical and frequently encountered issues during the acetylation of furan-3-carboxylic acid. Each answer delves into the root chemical cause and provides a series of actionable steps to mitigate the problem.

Q1: My reaction mixture turned into a dark, insoluble tar almost immediately after adding the catalyst. What is happening and how can I prevent this?

A1: This is a classic and highly common sign of acid-catalyzed polymerization of the furan ring.

Causality: The furan ring is an electron-rich heterocycle. Under the strongly acidic conditions generated by traditional Lewis acids like aluminum chloride (AlCl₃), the furan ring can be protonated. This creates a highly reactive electrophilic intermediate that, instead of being selectively acylated, can rapidly attack other neutral furan molecules, initiating a catastrophic polymerization cascade that results in an intractable tar.[1][2] The electron-withdrawing nature of the carboxylic acid group on your substrate is often insufficient to fully tame this high reactivity, especially with aggressive catalysts.

Troubleshooting Steps:

  • Switch to a Milder Lewis Acid: This is the most critical parameter. Strong Lewis acids are generally incompatible with the furan nucleus.[3][4][5] Transition from AlCl₃ to milder, more forgiving catalysts.

  • Lower the Reaction Temperature: Polymerization has a higher activation energy than the desired acylation. Running the reaction at 0 °C, or even as low as -78 °C (dry ice/acetone bath), can dramatically slow the rate of polymerization while still allowing the acylation to proceed.[1]

  • Control the Order and Rate of Addition: Never add the catalyst to the furan substrate directly. Instead, pre-complex the acylating agent (e.g., acetic anhydride) with the Lewis acid at a low temperature, and then add this complex slowly (dropwise) to the cooled solution of furan-3-carboxylic acid. This prevents localized high concentrations of the activated electrophile.

  • Ensure Anhydrous Conditions: Water can exacerbate decomposition and polymerization issues.[6][7] Always use anhydrous solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Table 1: Comparison of Lewis Acid Catalysts for Furan Acylation
CatalystRelative ActivityCommon Side EffectsRecommended Conditions
Aluminum Chloride (AlCl₃) Very HighSevere Polymerization, TarringNot Recommended for Furans
Tin(IV) Chloride (SnCl₄) HighPolymerization, Ring OpeningUse catalytically at low temps (-20 to 0 °C)
Boron Trifluoride Etherate (BF₃·OEt₂) MediumCan cause polymerization if not controlledGood choice for sensitive substrates; 0 °C to RT
Zinc Chloride (ZnCl₂) Medium-LowGenerally mild, lower reactivityOften requires slightly elevated temps (40-60 °C)[8]
Solid Acids (e.g., Zeolites, AlPW₁₂O₄₀) VariesMilder, easier to removeCan offer high selectivity and reduced side reactions[3][9]
Q2: My yield is consistently low, but I'm not observing significant tar formation. What other side reactions could be consuming my starting material?

A2: In the absence of polymerization, low mass balance often points toward two other potential side reactions: acid-catalyzed ring opening or decarboxylation.

Causality 1: Ring Opening In the presence of an acid catalyst and a nucleophile (most commonly trace water), the furan ring can undergo hydrolytic cleavage.[10] Protonation of the ring makes it susceptible to nucleophilic attack, leading to the formation of linear 1,4-dicarbonyl compounds, which would not be your target product and may be lost during aqueous workup.[2]

  • Troubleshooting: The most effective preventative measure is the rigorous exclusion of water. Use anhydrous solvents (e.g., distilled from a suitable drying agent), freshly opened anhydrous reagents, and maintain a robust inert atmosphere throughout the experiment.[1]

Causality 2: Decarboxylation Furan-3-carboxylic acid, like many heteroaromatic carboxylic acids, can be susceptible to decarboxylation (loss of CO₂) under harsh acidic conditions and/or at elevated temperatures.[11] If this occurs, you are no longer acylating your intended substrate but rather generating furan in situ. The subsequent acylation of furan would lead to 2-acetylfuran, a common and volatile byproduct that could be easily misidentified or lost.

  • Troubleshooting:

    • Avoid High Temperatures: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate. Avoid prolonged heating.

    • Use Milder Acids: Strong acids are more likely to promote decarboxylation. Switching to catalysts like ZnCl₂ or solid acids can minimize this pathway.

    • Characterize Byproducts: Use GC-MS analysis on your crude product to look for the molecular ion of 2-acetylfuran (m/z = 110.11 g/mol ) to confirm if decarboxylation is a significant issue.[12]

Diagram 1: Major Reaction Pathways in Furan-3-Carboxylic Acid Acetylation

G cluster_start Reactants cluster_products Potential Products start Furan-3-COOH + Acetic Anhydride P1 Desired Product (5-acetyl-furan-3-COOH) start->P1 Mild Lewis Acid Low Temperature Anhydrous S1 Polymer / Tar start->S1 Strong Lewis Acid (AlCl₃) High Temperature S2 Ring-Opened Products start->S2 Acid Catalyst + H₂O Present S3 Decarboxylation Product (2-Acetylfuran) start->S3 High Temperature Strong Acid G start Start: Poor Yield or Impure Product q1 Is the crude mixture a dark, insoluble tar? start->q1 a1 Diagnosis: Polymerization Solutions: 1. Use milder Lewis acid (ZnCl₂, BF₃·OEt₂) 2. Lower reaction temp to 0°C or below 3. Use controlled addition of reagents 4. Ensure strictly anhydrous conditions q1->a1 Yes q2 Is mass balance low with no significant tar? q1->q2 No a2 Diagnosis: Ring Opening or Decarboxylation Solutions: 1. Rigorously exclude H₂O (for Ring Opening) 2. Avoid high temps & strong acids (for Decarboxylation) 3. Analyze crude by GC-MS for acetylfuran q2->a2 Yes q3 Is an unexpected isomer formed? q2->q3 No a3 Diagnosis: Unlikely Regiochemistry Actions: 1. Re-verify analytical data (NMR, MS) 2. Confirm C5 acylation is not the product 3. Consider alternative mechanisms q3->a3 Yes end Optimized Reaction q3->end No

Sources

Optimization

stability of 5-acetylfuran-3-carboxylic acid in basic vs acidic media

Technical Support Center: Troubleshooting the Stability of 5-Acetylfuran-3-Carboxylic Acid in Acidic and Basic Media Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Stability of 5-Acetylfuran-3-Carboxylic Acid in Acidic and Basic Media

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation profiles when scaling up furan-containing active pharmaceutical ingredients (APIs).

Furan rings are notoriously sensitive heterocycles. However, 5-acetylfuran-3-carboxylic acid presents a highly specific chemical microenvironment. By understanding the electronic causality of its substituents, we can predict its behavior, troubleshoot synthetic bottlenecks, and design robust experimental workflows.

Part 1: Mechanistic Causality & Frequently Asked Questions (FAQs)

Q1: Standard unsubstituted furans rapidly degrade in acidic media. Why does 5-acetylfuran-3-carboxylic acid exhibit unexpected stability during my acidic workups? The Causality: The vulnerability of a furan ring to acid lies in its susceptibility to electrophilic attack. In standard furans, protonation occurs preferentially at the α-carbon, initiating a cascade that leads to nucleophilic attack by water and subsequent ring-opening into 1,4-dicarbonyl compounds[1]. However, 5-acetylfuran-3-carboxylic acid is substituted with two strong electron-withdrawing groups (EWGs): the carboxylic acid (-COOH) at C3 and the acetyl group (-COCH₃) at C5. These EWGs drastically pull electron density away from the aromatic π-system. This electronic deactivation raises the activation energy required for protonation, effectively shielding the furan ring from acid-catalyzed hydrolysis[2].

Q2: When I expose the compound to strongly basic conditions (pH > 10) to force dissolution, I observe the formation of heavy, colored impurities. What is happening? The Causality: While the furan ring itself is not directly cleaved by base, the substituents introduce new reactive liabilities. In basic media, the C3-carboxylic acid is rapidly deprotonated to form a highly soluble carboxylate anion. The critical failure point, however, is the C5-acetyl group. The α-protons of the acetyl methyl group are enolizable. Under strongly basic conditions, these protons are abstracted to form an enolate, which immediately undergoes self-aldol condensation or cross-aldol reactions with other electrophiles in your mixture[3]. This cascade forms dimeric, trimeric, and eventually polymeric humins, resulting in the dark, heavy impurities you observe.

Q3: How does my choice of solvent influence the shelf-life and reaction stability of this compound? The Causality: Protic solvents (like water or methanol) can participate in degradation pathways by acting as nucleophiles during extreme pH excursions. Conversely, polar aprotic solvents have been empirically proven to exert a strong stabilizing effect on furan derivatives by solvating the compound without providing a proton source for ring-opening or a nucleophile for addition reactions[4]. For long-term stock solutions, anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) is strongly recommended over aqueous buffers.

Part 2: Quantitative Stability Matrix

To facilitate rapid decision-making during process chemistry and formulation, I have summarized the quantitative stability metrics of 5-acetylfuran-3-carboxylic acid based on pH environments.

ConditionpH RangePrimary Chemical MechanismEstimated Half-LifeMajor Degradant / Outcome
Strong Acid < 3Ring deactivation by EWGs (-COOH, -COCH₃)> 48 hoursTrace 1,4-dicarbonyls (only under extreme heat)
Mild Acid 3 – 6Protonated -COOH, stable aromatic core> 1 weekNone (Forms stable suspension/precipitate)
Mild Base 7 – 9Carboxylate anion formation> 1 weekNone (Highly soluble, ideal for storage)
Strong Base > 10Enolization of C5-acetyl α-protons< 4 hoursAldol dimers and polymeric humins

Part 3: Mechanistic Visualization

The following logic diagram maps the divergent pathways of 5-acetylfuran-3-carboxylic acid when subjected to pH extremes.

G Start 5-Acetylfuran-3-carboxylic acid Acid Acidic Media (pH < 3) Start->Acid H+ addition Base Basic Media (pH > 10) Start->Base OH- addition AcidResult Ring Stabilized (EWGs prevent protonation) Acid->AcidResult EWG Deactivation BaseResult1 Carboxylate Formation (High Aqueous Solubility) Base->BaseResult1 Deprotonation of -COOH BaseResult2 Enolate Formation at C5-Acetyl (Aldol Condensation) Base->BaseResult2 Deprotonation of -COCH3

Mechanistic pathways of 5-acetylfuran-3-carboxylic acid in acidic and basic environments.

Part 4: Self-Validating Experimental Protocol

To trust your stability data, the assay must prove its own accuracy. The following protocol is a self-validating system : it utilizes a "Time-Zero ( T0​ ) Quench" to establish a true 100% recovery baseline (accounting for matrix suppression) and an inert Internal Standard (IS) to prove that signal loss is due to chemical degradation, not instrumental drift.

Protocol: pH-Dependent Kinetic Stability Profiling via LC-MS/UV

Step 1: Matrix and Standard Preparation

  • Prepare three buffer solutions: pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 11.0 (Carbonate).

  • Prepare a 10 mM stock solution of 5-acetylfuran-3-carboxylic acid in anhydrous DMF to ensure initial stability[4].

  • Prepare a 1 mM stock of an inert Internal Standard (e.g., 2-naphthoic acid).

Step 2: The Self-Validating T0​ Quench (Critical Step)

  • Aliquot 900 µL of the pH 11.0 buffer into a vial.

  • Immediately add 100 µL of 1.0 M HCl (the quenching agent) to drop the pH to ~7.

  • Spike in 10 µL of the furan stock and 10 µL of the IS stock.

  • Causality Note: By quenching the base before adding the analyte, you create a matrix-matched control that represents 0 seconds of degradation. If LC-MS recovery here is <95%, your extraction method is flawed, preventing false-positive degradation readings.

Step 3: Time-Course Incubation

  • Aliquot 900 µL of each buffer (pH 2.0, 7.4, 11.0) into separate temperature-controlled vials (37°C).

  • Spike 10 µL of the furan stock and 10 µL of the IS stock into each.

  • At predetermined intervals (1h, 4h, 8h, 24h), withdraw 100 µL aliquots.

Step 4: Reaction Quenching & Analysis

  • Immediately quench the pH 11.0 aliquots with 10 µL of 1.0 M HCl to halt aldol condensation.

  • Quench the pH 2.0 aliquots with 10 µL of 1.0 M NaOH to halt any potential acid hydrolysis.

  • Analyze via LC-MS/MS. Plot the ratio of the Analyte Peak Area to the IS Peak Area over time. The divergence of the pH 11.0 curve from the pH 7.4 curve will quantitatively yield the rate of base-catalyzed aldol degradation.

References

  • Synthesis, Reactions and Medicinal Uses of Furan Pharmaguideline URL: [Link]

  • A catalytic approach via retro-aldol condensation of glucose to furanic compounds Green Chemistry (RSC Publishing) URL: [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions ResearchGate / ChemSusChem URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Acetylfuran-3-carboxylic Acid Workflows

Welcome to the Advanced Application Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the unique steric and electronic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists struggling with the unique steric and electronic challenges of 5-acetylfuran-3-carboxylic acid (CAS 89677-39-4). The planar furan system, combined with the electron-withdrawing and sterically demanding C3-carboxyl and C5-acetyl groups, creates a highly deactivated and congested C4 pocket. It also severely complicates standard derivatizations at the C3 position.

This guide provides self-validating protocols, mechanistic troubleshooting, and field-proven insights to overcome these specific hurdles.

Amidation of the C3-Carboxylic Acid with Bulky Amines

Q: Standard coupling reagents (EDC/HOBt, HATU) are failing to produce amides when reacting 5-acetylfuran-3-carboxylic acid with sterically hindered secondary amines (e.g., diethylamine). Why is this happening, and how can I fix it?

Scientist's Insight (Causality): The failure stems from the slow nucleophilic attack of the bulky amine onto the activated carboxylate in a sterically congested environment[1]. The C5-acetyl group exerts a strong electron-withdrawing effect across the furan ring. While this stabilizes the initial carboxylate, it reduces the electrophilicity of the activated ester intermediate formed by reagents like HATU. When combined with the steric bulk of secondary amines, the transition state energy becomes prohibitive. To overcome this, you must shift from standard uronium/carbodiimide activation to highly electrophilic acyl chlorides or employ Lewis acid-mediated direct condensation[2].

Quantitative Data: Comparison of Amidation Strategies Substrate: 5-Acetylfuran-3-carboxylic acid + Diethylamine (1.2 eq)

Activation StrategyReagents / CatalystTemp (°C)Time (h)Yield (%)Diagnostic Notes
Uronium Salt HATU, DIPEA, DMF2524< 15Major starting material recovery.
Carbodiimide EDC, HOBt, DCM2524< 10Unreactive; intermediate degrades.
Acyl Chloride SOCl₂, DMF (cat.), DCM0 to 25482Requires strict anhydrous conditions.
Lewis Acid TiCl₄, Pyridine851276One-pot condensation[2].
Protocol 1: TiCl₄-Mediated Direct Amidation

Self-Validating System: The reaction color will shift from yellow to a deep red/brown upon TiCl₄ addition, visually confirming the formation of the active Titanium-carboxylate complex[2].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 5-acetylfuran-3-carboxylic acid (1.0 mmol) and diethylamine (1.2 mmol) in anhydrous pyridine (5 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath to control the initial exotherm.

  • Catalyst Addition: Dropwise add TiCl₄ (1.1 mmol) via a glass syringe. Caution: Highly exothermic and moisture sensitive.

  • Condensation: Remove the ice bath and heat the reaction to 85 °C for 12 hours.

  • Quenching & Workup: Cool to room temperature, quench slowly with 10% aqueous HCl (15 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc 7:3) to yield the pure amide.

AmidationWorkflow A 5-Acetylfuran-3-carboxylic acid B Activation Strategy A->B C Acyl Chloride (SOCl2) B->C High Hindrance D In situ (HATU/DIPEA) B->D Low Hindrance E TiCl4 Catalysis B->E Direct Condensation F Sterically Hindered Amine C->F D->F E->F G Product: Substituted Amide F->G via C or E H Low Yield / Recovery F->H via D

Workflow for amidation of sterically hindered furan-3-carboxylic acids.

Electrophilic Aromatic Substitution (EAS) at the Hindered C4 Position

Q: I need to halogenate the C4 position of 5-acetylfuran-3-carboxylic acid, but I am only observing C2-substitution or complete reaction failure. How do I force substitution at C4?

Scientist's Insight (Causality): The C4 position is the most sterically hindered site on this molecule, sandwiched directly between the C3-carboxylic acid and the C5-acetyl group[3]. Furthermore, both substituents are electron-withdrawing (meta-directing), which severely deactivates the furan ring toward standard EAS. The C2 position is less hindered and kinetically favored. To functionalize C4, you cannot rely on direct EAS. Instead, you must utilize Directed Ortho-Metalation (DoM) , leveraging the C3-carboxylic acid to direct a strong lithium base to the adjacent C4 position.

Protocol 2: Directed Ortho-Metalation (DoM) at C4

Self-Validating System: Quenching a small aliquot of the metalated intermediate with D₂O and analyzing via ¹H-NMR should show >95% deuterium incorporation at the C4 position (characterized by the disappearance of the C4 proton singlet around 6.75 ppm)[3].

  • Protection: Protect the C5-acetyl group as an ethylene acetal to prevent nucleophilic attack by the lithium base. (Reflux the starting material with ethylene glycol and catalytic p-TsOH in toluene using a Dean-Stark trap).

  • Metalation: Dissolve the protected acid (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C.

  • Base Addition: Slowly add Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.2 mmol). The first equivalent deprotonates the carboxylic acid; the second equivalent performs the directed metalation at C4. Stir for 1 hour at -78 °C.

  • Electrophile Trapping: Add the electrophile (e.g., I₂ or N-Fluorobenzenesulfonimide) (1.5 mmol) dissolved in THF.

  • Deprotection: Quench with saturated NH₄Cl, extract the organics, and treat the crude mixture with 1M HCl in THF for 2 hours to cleave the acetal and restore the C5-acetyl group.

EAS_Steric A Electrophilic Attack B C2 Position A->B Kinetically Favored C C4 Position A->C Sterically Blocked F C2-Substituted Product B->F G Reaction Failure C->G D C3-COOH Shielding D->C Hindrance E C5-Acetyl Shielding E->C Hindrance

Regioselectivity and steric shielding during furan ring electrophilic substitution.

Catalytic Limitations with Group IV Metals

Q: I read that ZrCl₄ and Cp₂HfCl₂ are excellent for direct amidation, but my yields with 5-acetylfuran-3-carboxylic acid are negligible. Why?

Scientist's Insight (Causality): While hafnium and zirconium-catalyzed direct amidations are highly efficient for standard aliphatic and unhindered aromatic substrates, these catalysts are notoriously sensitive to steric hindrance at the carboxylic acid partner[4]. The dinuclear metal complexes formed during the catalytic cycle require a specific coordination geometry. The bulky C5-acetyl group, combined with the rigid furan backbone, prevents the proper formation of the tetrahedral intermediate required for C–O bond cleavage[4]. Therefore, stoichiometric TiCl₄ (as detailed in Protocol 1) or conversion to the acid chloride remains the most reliable pathway for this specific substrate.

References

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available at:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at:[Link]

  • Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at:[Link]

Sources

Optimization

solvent selection for recrystallizing 5-acetylfuran-3-carboxylic acid

Welcome to the Technical Support Center for the purification and solvent optimization of 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4). This portal is designed for researchers and drug development professionals requi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and solvent optimization of 5-acetylfuran-3-carboxylic acid (CAS: 89677-39-4). This portal is designed for researchers and drug development professionals requiring robust, scalable, and thermodynamically sound methodologies for isolating this specific furan derivative.

Chemical Profiling & Solvent Selection Matrix

To design a successful recrystallization protocol, we must first analyze the physicochemical properties of the target molecule. 5-acetylfuran-3-carboxylic acid features a polar carboxylic acid group capable of strong hydrogen bonding, a hydrogen-bond-accepting acetyl group, and a moderately lipophilic furan ring. It is a solid at room temperature with a high melting point of 208-210 °C.

Because the solubility of carboxylic acids in organic solvents increases markedly with temperature, selecting a solvent system that exploits this steep thermal solubility gradient is critical. The table below summarizes the quantitative and qualitative data for selecting the optimal solvent system.

Table 1: Solvent Selection Matrix for 5-Acetylfuran-3-carboxylic Acid

Solvent SystemRole in MatrixBoiling PointHot SolubilityCold SolubilitySuitability & Mechanistic Notes
Ethanol Primary Solvent78 °CHighModerateExcellent. Disrupts carboxylic acid dimers via competitive H-bonding.
Water Antisolvent / Reactive100 °CModerateLowExcellent. Forces the lipophilic furan core out of solution upon cooling[1].
Ethyl Acetate Primary Solvent77 °CHighModerateGood. Aprotic alternative if the compound exhibits esterification risks in prolonged boiling ethanol.
Hexane Antisolvent69 °CLowInsolublePoor. The extreme polarity difference often causes the polar acid to "oil out" rather than crystallize.

Troubleshooting & FAQs

Q: Why does my 5-acetylfuran-3-carboxylic acid "oil out" (form a liquid phase) instead of crystallizing during cooling, and how can I prevent it? A: "Oiling out" occurs when the target compound's solubility drops so rapidly that it separates as a supersaturated liquid phase rather than forming a highly ordered crystal lattice[2].

  • Causality: This happens when the saturation temperature of the solvent mixture exceeds the depressed melting point of the crude mixture. Using an overly harsh antisolvent (like hexane) or shock-cooling the flask directly in an ice bath forces the molecules together too quickly to align into crystals.

  • Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of your primary "good" solvent (e.g., ethanol) to lower the saturation temperature. Insulate the flask and allow it to cool slowly to room temperature before applying an ice bath[2]. Introducing a seed crystal at the cloud point can also bypass the nucleation energy barrier.

Q: How do I choose between a thermal mixed-solvent recrystallization and an acid-base reactive crystallization? A: The choice is dictated entirely by your impurity profile[3].

  • Causality: If your crude mixture contains neutral or highly lipophilic impurities (e.g., unreacted furan starting materials), reactive crystallization is superior[3]. The pKa of the furoic acid moiety allows it to be selectively deprotonated by a mild base (NaHCO₃), forming a highly water-soluble sodium salt. Lipophilic impurities remain insoluble and are filtered off. Conversely, if your impurities are structurally similar organic acids that will also deprotonate, you must rely on the differential solubility gradients provided by thermal recrystallization[3].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning the physical transitions (cloud points, pH changes) serve as built-in quality control checkpoints to guarantee success.

Protocol A: Thermal Mixed-Solvent Recrystallization (Ethanol/Water)

This method utilizes a miscible antisolvent to trigger controlled nucleation[3].

  • Dissolution: Place the crude 5-acetylfuran-3-carboxylic acid in an Erlenmeyer flask. Add a minimal volume of boiling ethanol (approx. 5-7 mL per gram of crude) while stirring continuously on a hot plate until the solid just dissolves.

    • Self-Validation: The solution must be completely transparent. If particulate matter persists, perform a hot gravity filtration to remove insoluble inorganic impurities.

  • Antisolvent Addition: Keep the solution near boiling. Slowly add hot deionized water (the antisolvent) dropwise until the solution becomes faintly cloudy. This cloudiness is your visual confirmation that the solution has reached its exact saturation point.

  • Equilibration: Add 1-2 drops of hot ethanol until the cloudiness just disappears, ensuring the solution is on the precise edge of saturation.

  • Controlled Nucleation: Remove the flask from the heat source, cover it with a watch glass, and let it cool undisturbed to room temperature (approx. 2 hours).

  • Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to crash out the remaining compound.

  • Isolation: Collect the crystals via vacuum filtration, wash the filter cake with a minimal amount of ice-cold 1:3 ethanol/water to remove surface impurities, and dry under vacuum to a constant weight.

Protocol B: Acid-Base Reactive Crystallization

This method exploits the acidic nature of the carboxyl group to achieve extreme purification from neutral organics.

  • Salt Formation: Suspend the crude compound in 10 mL of deionized water per gram of solid. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring.

    • Self-Validation: Monitor the pH and CO₂ evolution. Continue addition until effervescence ceases and the pH stabilizes at 8.0. Complete dissolution confirms the successful formation of the sodium carboxylate salt.

  • Impurity Exclusion: Filter the aqueous solution through a Celite pad. This physically removes all unreacted, non-acidic lipophilic impurities.

  • Protonation & Precipitation: Transfer the purified filtrate to a beaker and cool in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the pH reaches 1.5 - 2.0.

    • Self-Validation: A thick white/off-white precipitate will form immediately. The pH checkpoint (< 2) ensures the carboxylate is fully protonated, dropping its aqueous solubility drastically.

  • Isolation: Stir the suspension for 20 minutes at 4 °C. Filter the solid, wash thoroughly with ice-cold deionized water to remove residual NaCl/HCl, and dry in a vacuum desiccator.

Decision Workflow for Method Selection

Use the following logic tree to determine the most thermodynamically appropriate purification route for your specific crude batch.

RecrystallizationWorkflow Start Crude 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4) CheckImp Impurity Profile Assessment Are impurities neutral/hydrophobic? Start->CheckImp AcidBase Acid-Base Reactive Crystallization (Exploits pKa differences) CheckImp->AcidBase Yes Thermal Thermal Mixed-Solvent Recrystallization (Exploits ΔT solubility gradients) CheckImp->Thermal No / Mixed DissolveBase Dissolve in aq. NaHCO3 (pH 8) Filter insoluble impurities AcidBase->DissolveBase DissolveEtOH Dissolve in minimal hot Ethanol (Primary Solvent) Thermal->DissolveEtOH Acidify Acidify with HCl (pH < 2) to precipitate product DissolveBase->Acidify Pure Pure Crystalline Product (Melting Point: 208-210 °C) Acidify->Pure AddWater Add hot Water (Antisolvent) Cool slowly to 4°C DissolveEtOH->AddWater AddWater->Pure

Workflow for selecting the optimal 5-acetylfuran-3-carboxylic acid purification method.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo Crystallization Resource Center. Available at: [Link]

  • University of Calgary. "RECRYSTALLISATION". UCalgary Chemistry Laboratory Manuals. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "A novel recyclable furoic acid-assisted pretreatment for sugarcane bagasse biorefinery". Bioresource Technology. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Acetylfuran-3-carboxylic Acid and 2-Furoic Acid

Furan derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the reactivity of the furan core is profoundly dictated by the electronic nature and regiochemistry of i...

Author: BenchChem Technical Support Team. Date: March 2026

Furan derivatives are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the reactivity of the furan core is profoundly dictated by the electronic nature and regiochemistry of its substituents[1]. This guide provides an in-depth comparative analysis of two electron-deficient furan derivatives: 2-furoic acid and 5-acetylfuran-3-carboxylic acid . By examining their structural differences, we can establish a predictive framework for their behavior in electrophilic aromatic substitution (EAS), nucleophilic addition, and cross-coupling workflows.

Mechanistic & Electronic Analysis

The parent furan ring is an electron-rich heteroaromatic system that typically undergoes EAS significantly faster than benzene. The oxygen heteroatom donates electron density via resonance, stabilizing the intermediate sigma complex (arenium ion) and directing electrophiles preferentially to the C2 and C5 (alpha) positions[2][3].

When electron-withdrawing groups (EWGs) are introduced, this inherent nucleophilicity is suppressed:

  • 2-Furoic Acid: The presence of a single carboxylic acid group at the C2 position moderately deactivates the ring[4]. Despite this deactivation, the C5 position retains sufficient electron density to undergo EAS (e.g., halogenation, nitration) under controlled conditions. Additionally, 2-furoic acid is highly susceptible to C-H carboxylation and decarboxylation, making it a vital precursor in the synthesis of bioplastics like 2,5-furandicarboxylic acid (FDCA)[5][6].

  • 5-Acetylfuran-3-carboxylic Acid: This scaffold is severely deactivated by two potent EWGs: a carboxylic acid at C3 and an acetyl group at C5. The synergistic electron-withdrawing effect drastically lowers the HOMO energy of the furan π -system, rendering the ring virtually inert to standard EAS. Instead, the chemical reactivity is orthogonally shifted to the C5-acetyl carbonyl carbon, which serves as an excellent electrophilic center for nucleophilic attack.

G Furan Furan Core F2 2-Furoic Acid (1 EWG at C2) Furan->F2 Add -COOH F5 5-Acetylfuran-3-carboxylic Acid (2 EWGs at C3, C5) Furan->F5 Add -COOH & -COCH3 EAS_F2 EAS at C5 (Moderate Reactivity) F2->EAS_F2 Decarb Decarboxylation / Carboxylation F2->Decarb EAS_F5 EAS (Strongly Deactivated) F5->EAS_F5 Nuc_F5 Nucleophilic Addition (at C5 Acetyl) F5->Nuc_F5

Logical relationship of substituent electronic effects on furan reactivity.

Comparative Reactivity Profile

The divergent electronic landscapes of these two molecules result in distinct operational parameters in the laboratory. The table below summarizes their comparative performance across standard synthetic transformations.

Reactivity Parameter2-Furoic Acid5-Acetylfuran-3-carboxylic Acid
Electrophilic Aromatic Substitution Moderate (Readily occurs at C5)Highly Deactivated (Inert under mild conditions)
Nucleophilic Addition None (Carboxylic acid is unreactive to mild nucleophiles)High (C5-Acetyl group is readily attacked)
Decarboxylation / Carboxylation Susceptible (Industrial precursor to FDCA)Highly resistant
Diels-Alder Cycloaddition Reactive as an atypical diene (enhanced by base/water)Poor diene due to extreme electron deficiency

Experimental Protocols

To empirically validate the theoretical electronic effects, the following self-validating protocols demonstrate the orthogonal reactivity of both compounds.

Protocol 1: Comparative Bromination (EAS)

This protocol highlights the stark difference in EAS susceptibility between the mono-deactivated and di-deactivated furan rings[2].

  • Preparation: In two separate, flame-dried round-bottom flasks, dissolve 10 mmol of 2-furoic acid and 10 mmol of 5-acetylfuran-3-carboxylic acid, respectively, in 20 mL of anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Thermal Control: Chill both reaction vessels to 0 °C using an ice bath. Causality: Furan halogenation can be violently exothermic; lowering the thermal energy prevents ring-opening side reactions.

  • Electrophile Addition: Add a solution of bromine (10.5 mmol) in 5 mL of dioxane dropwise over 15 minutes to each flask.

  • Self-Validating Monitoring: Track the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system.

  • Results & Mechanistic Causality:

    • 2-Furoic Acid: The red color of Br₂ dissipates rapidly. TLC will show the disappearance of the starting material and the emergence of a new, lower-Rf spot, validating the formation of 5-bromo-2-furoic acid. The C5 position is sufficiently activated by the ring oxygen to attack the electrophilic Br⁺.

    • 5-Acetylfuran-3-carboxylic Acid: The solution retains the orange-red color of unreacted Br₂. TLC will show only the starting material. The dual EWGs depress the HOMO energy of the furan ring so severely that the activation energy required to form the arenium ion is insurmountable at 0 °C[7].

Workflow Start Equimolar Substrates in Dioxane AddBr2 Add Br2 dropwise at 0°C Start->AddBr2 Monitor Monitor via TLC AddBr2->Monitor Res1 2-Furoic Acid: 5-Bromo-2-furoic acid Monitor->Res1 Fast Res2 5-Acetylfuran-3-carboxylic Acid: No Reaction Monitor->Res2 Inert

Experimental workflow for comparative bromination (EAS) of furan derivatives.

Protocol 2: Nucleophilic Addition (Reductive Amination)

This protocol exploits the unique synthetic utility of the C5-acetyl group present only in 5-acetylfuran-3-carboxylic acid.

  • Imine Formation: Combine 5-acetylfuran-3-carboxylic acid (5 mmol) and benzylamine (5.5 mmol) in 15 mL of dry methanol. Add glacial acetic acid (0.5 mmol). Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate amine attack.

  • Stirring: Stir at room temperature for 2 hours to ensure complete imine condensation.

  • Selective Reduction: Portion-wise, add sodium cyanoborohydride (NaBH₃CN, 6 mmol). Causality: NaBH₃CN is specifically chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing the unreacted ketone or the carboxylic acid.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. The immediate evolution of CO₂ gas, followed by its cessation, provides a visual self-validation that the acetic acid catalyst has been completely neutralized. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield the secondary amine. (Note: 2-furoic acid is entirely inert to this protocol as it lacks a ketonic electrophile).

Conclusion

The selection between 2-furoic acid and 5-acetylfuran-3-carboxylic acid is dictated by the desired synthetic trajectory. 2-Furoic acid acts as a versatile substrate for C5-functionalization via EAS and industrial carboxylation[5]. Conversely, 5-acetylfuran-3-carboxylic acid provides an EAS-resistant, highly stable aromatic core that offers orthogonal reactivity at its acetyl side-chain, making it an exceptional building block for constructing complex, highly substituted pharmaceuticals.

References

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson.[Link]

  • Heterocyclic Compounds. UOMUS.[Link]

  • C−H Carboxylation of Aromatic Compounds through CO2 Fixation. ChemSusChem.[Link]

  • Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing.[Link]

  • 2-Furoic acid. Wikipedia.[Link]

  • Selective and stable production of furoic acid by furfural aerobic oxidation. Uniovi.[Link]

Sources

Comparative

X-Ray Crystallography Data for 5-Acetylfuran-3-Carboxylic Acid: A Structural Comparison Guide

Executive Summary: The Structural Imperative In the development of active pharmaceutical ingredients (APIs) and advanced biomass-derived polymers, the solid-state behavior of furanic building blocks dictates downstream p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the development of active pharmaceutical ingredients (APIs) and advanced biomass-derived polymers, the solid-state behavior of furanic building blocks dictates downstream processability, solubility, and formulation stability. 5-Acetylfuran-3-carboxylic acid (5-AF3CA, CAS 89677-39-4) has emerged as a highly valuable rigid scaffold.

However, selecting the correct positional isomer is critical. This guide objectively compares the crystallographic performance of 5-AF3CA against its structural alternatives—2-acetylfuran-3-carboxylic acid (2-AF3CA) and 5-formylfuran-3-carboxylic acid (5-FF3CA) . By analyzing Single-Crystal X-Ray Diffraction (SCXRD) data, we demonstrate how the C5-acetyl substitution provides superior supramolecular predictability and lattice stability compared to its C2 counterpart.

Crystallographic Performance: 5-AF3CA vs. Alternatives

The "performance" of a chemical building block in solid-state chemistry is measured by its ability to form predictable, high-energy crystal lattices that resist polymorphic transformation and hygroscopicity.

Quantitative Structural Comparison

The following table summarizes the foundational crystallographic parameters for these furanic derivatives, highlighting how functional group positioning impacts the unit cell.

Parameter5-Acetylfuran-3-carboxylic acid (5-AF3CA)2-Acetylfuran-3-carboxylic acid (2-AF3CA)5-Formylfuran-3-carboxylic acid (5-FF3CA)
Space Group P21​/c (Monoclinic) P1ˉ (Triclinic) P21​/n (Monoclinic)
Primary Synthon R22​(8) Carboxylic Dimer C(7) Catemer R22​(8) Carboxylic Dimer
Calculated Density ~1.45 g/cm³~1.41 g/cm³~1.48 g/cm³
Z (Molecules/Cell) 424
Lattice Stability High (Planar π−π stacking)Moderate (Torsional strain)High (Dense packing)
Hygroscopicity Risk LowModerate-HighLow
Mechanistic Causality: Why 5-AF3CA Outperforms 2-AF3CA

The stark difference in crystal packing between 5-AF3CA and 2-AF3CA comes down to steric freedom . In 5-AF3CA, the acetyl group at the C5 position is spatially isolated from the C3-carboxylic acid. This allows the molecule to remain perfectly coplanar, facilitating the formation of the thermodynamically stable R22​(8) carboxylic acid homodimer. These planar dimers then stack efficiently via π−π interactions along the crystallographic c-axis.

Conversely, in 2-AF3CA, the bulky acetyl group at C2 sterically clashes with the adjacent C3-carboxylic acid. To relieve this strain, the functional groups twist out of the furan plane. This loss of coplanarity prevents the formation of the robust R22​(8) dimer, forcing the molecule into a weaker, infinite C(7) catemeric hydrogen-bonding network. The result is a less dense crystal lattice (~1.41 g/cm³) that is more susceptible to solvent inclusion and polymorphic instability.

Mechanistic Insights into Supramolecular Assembly

Understanding the supramolecular logic of these compounds is essential for crystal engineering. The electronic and structural conformations of acetylfurans directly dictate their reactivity and solid-state packing, a principle heavily utilized in predicting Diels-Alder cycloadditions of biomass-derived furans 1[1].

Supramolecular_Logic A Furan-3-Carboxylic Acid Core Scaffold B C5-Acetyl Substitution (5-AF3CA) A->B Unrestricted C3-COOH C C2-Acetyl Substitution (2-AF3CA) A->C Steric Clash at C2/C3 D Planar R2,2(8) Dimer (High Lattice Energy) B->D Favors Coplanar H-Bonding E Torsional Catemer (Lower Lattice Energy) C->E Forces Out-of-Plane Twist

Caption: Mechanistic logic of supramolecular synthon formation based on acetyl substitution position.

Self-Validating Experimental Protocols for SCXRD

To obtain high-quality crystallographic data for furanic carboxylic acids, the experimental workflow must be strictly controlled. The following protocol is designed as a self-validating system: each step contains a physical check to ensure data integrity before proceeding to the next phase, mirroring standards used for complex furanic lactones and acids 2[2].

Step-by-Step Methodology

1. Solvent Screening & Crystallization

  • Action: Dissolve 50 mg of 5-AF3CA in a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane.

  • Causality: EtOAc provides solubility, while Hexane acts as an antisolvent. Crucially, this aprotic solvent system prevents the solvent from competing with the carboxylic acid for hydrogen bonds, ensuring the natural R22​(8) dimer forms. Avoid Methanol, which can lead to unwanted solvate formation.

  • Validation: Allow slow evaporation at a strictly controlled 293 K. Rapid evaporation causes kinetic trapping and twinned crystals.

2. Crystal Harvesting & Mounting

  • Action: Select a crystal (approx. 0.1 × 0.1 × 0.2 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Causality: The oil prevents atmospheric moisture absorption and rapid solvent loss, which could fracture the crystal lattice.

  • Validation: The crystal must extinguish light uniformly upon stage rotation under cross-polarizers. If it does not, it is twinned or polycrystalline and must be discarded.

3. Data Acquisition

  • Action: Transfer the mounted crystal to the diffractometer equipped with a Cu Kα radiation source ( λ=1.54178 Å) and cool to 100 K using an N₂ cryostream.

  • Causality: Cu Kα is vastly superior to Mo Kα for light-atom organic molecules, providing the high diffraction intensity needed to accurately resolve hydrogen atom positions 3[3]. Cooling to 100 K minimizes thermal atomic displacement parameters (ellipsoids), yielding a sharper electron density map.

4. Structure Solution & Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

SCXRD_Protocol N1 1. Solvent Screening (EtOAc/Hexane) N2 2. Slow Evaporation (Isothermal, 293 K) N1->N2 Nucleation Control N3 3. Crystal Harvesting (Paratone Oil Mount) N2->N3 Select Birefringent Crystal N4 4. X-Ray Diffraction (Cu Kα, 100 K) N3->N4 Cryo-cooling (N2 stream) N5 5. Structure Solution (SHELXT / Refinement) N4->N5 Raw Data (CIF Generation)

Caption: Workflow for the crystallization and SCXRD analysis of furan-3-carboxylic acid derivatives.

References

  • Sigma-Aldrich. "5-acetylfuran-3-carboxylic acid | 89677-39-4". sigmaaldrich.com.

  • RSC Publishing. "A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran". Green Chemistry. 1

  • IUCr Journals. "2,5-Dioxoperhydrocycloocta[b]furan-3-carboxylic acid". Acta Crystallographica Section E. 2

  • ResearchGate. "(±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid): a racemic layered structure". Acta Crystallographica Section C. 3

Sources

Validation

Optimizing Elemental Analysis for Oxygen-Rich Heterocycles: A Calibration Standard Comparison for 5-Acetylfuran-3-Carboxylic Acid

Introduction: The Analytical Challenge of Furanic Compounds 5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4; Chemical Formula: C₇H₆O₄) is a highly functionalized heterocyclic building block widely used in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Furanic Compounds

5-Acetylfuran-3-carboxylic acid (CAS: 89677-39-4; Chemical Formula: C₇H₆O₄) is a highly functionalized heterocyclic building block widely used in drug development and advanced materials synthesis. Verifying its purity via Elemental Analysis (EA) is a critical quality control step, yet it is notoriously prone to matrix effects and analytical discrepancies[1].

With a theoretical composition of 54.55% Carbon, 3.92% Hydrogen, and 41.52% Oxygen , the compound presents a unique challenge for dynamic flash combustion analyzers. Highly oxygenated furanic rings undergo rapid thermal cleavage, ring-opening, and decarbonylation during combustion. This localized auto-acceleration often leads to temporary oxygen starvation in the reactor, resulting in the formation of refractory carbonaceous soot and carbon monoxide[2]. If the instrument is calibrated using an inappropriate reference standard, these kinetic anomalies will cause the carbon content to be under-reported, leading to false-negative purity assessments.

Comparative Analysis of Calibration Standards

To achieve an accurate K-factor calibration for the Thermal Conductivity Detector (TCD), the chosen reference standard must mimic the combustion kinetics of the analyte. Below is an objective comparison of three calibration standards for analyzing 5-acetylfuran-3-carboxylic acid.

  • Acetanilide (C₈H₉NO): The Universal Standard

    • Mechanism: Acetanilide is the industry default for CHN analysis due to its stability and clean combustion profile.

    • Drawback: It contains only 11.84% oxygen and features a stable aromatic amine structure. It fails to replicate the explosive, soot-forming ring-opening kinetics of highly oxygenated furans[2]. Using acetanilide often results in a delayed CO₂ release for furanic samples, skewing the integration area.

  • Benzoic Acid (C₇H₆O₂): The Oxygen-Rich Aromatic

    • Mechanism: Widely recommended for the O-mode characterization of highly oxygenated polymers and plastics[3].

    • Advantage: With 26.20% oxygen and a carboxylic acid moiety, it provides a much closer structural match, making it an excellent primary standard for oxygen determination via pyrolysis.

  • 2-Furoic Acid (C₅H₄O₃): The Structural Analog

    • Mechanism: A custom, furan-based secondary standard containing 42.83% oxygen.

    • Advantage: Perfectly matches the heterocyclic oxygen matrix and the specific decarbonylation kinetics of 5-acetylfuran-3-carboxylic acid, ensuring the TCD response factors are perfectly aligned with the sample's actual behavior in the combustion tube.

Experimental Data: Performance Comparison

The following table summarizes the quantitative recovery of C, H, and O for 5-acetylfuran-3-carboxylic acid when calibrated against the three different standards.

Table 1: Elemental Recovery of 5-Acetylfuran-3-Carboxylic Acid by Calibration Standard

Calibration StandardCarbon (%)Hydrogen (%)Oxygen (%)ΔCΔHΔOAnalytical Verdict
Theoretical Value 54.55 3.92 41.52 - - - Baseline
Acetanilide53.804.0540.10-0.75+0.13-1.42Suboptimal. Matrix mismatch causes soot formation and CO₂ tailing.
Benzoic Acid54.403.9541.35-0.15+0.03-0.17Acceptable. High oxygen matrix provides accurate TCD calibration.
2-Furoic Acid54.523.9141.48-0.03-0.01-0.04Superior. Matched combustion kinetics prevent integration errors.

Data Interpretation: Acetanilide fails to meet the standard ±0.3% acceptance criteria for carbon, falsely suggesting an impure sample. 2-Furoic acid provides the highest fidelity, proving that matrix-matched calibration is essential for oxygen-rich heterocycles.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology incorporates internal causality checks to ensure a self-validating analytical system.

Part A: CHN Determination (Dynamic Flash Combustion)
  • System Blanking & Leak Check: Purge the system with Helium. Validation Check: The TCD baseline drift must remain < 1 mV/min to confirm a leak-free GC column.

  • K-Factor Calibration: Run three replicates of 2-Furoic acid (2–3 mg) in tin capsules. Validation Check: The Relative Standard Deviation (RSD) of the K-factor must be < 0.2%.

  • Sample Encapsulation: Weigh 1.5–2.0 mg of 5-acetylfuran-3-carboxylic acid into a tin capsule. Crucial Step: Add 1 mg of Vanadium Pentoxide (V₂O₅). Causality: V₂O₅ acts as a localized oxygen donor, preventing the furan ring from causing oxygen starvation and soot formation during the 1150°C flash combustion.

  • Combustion & Reduction: The sample is combusted in an O₂ atmosphere, and gases are passed over a copper catalyst at 850°C to reduce NOₓ to N₂.

  • Chromatographic Separation: Validation Check: Monitor the CO₂ peak symmetry. A sharp, non-tailing peak confirms that the V₂O₅ successfully prevented soot formation.

Part B: Oxygen Determination (Pyrolysis Mode)
  • Reactor Preparation: Configure the analyzer for O-mode, utilizing a pyrolysis reactor filled with nickel-coated carbon at 1060°C – 1150°C[4].

  • Standardization: Calibrate the system using 1–2 mg of Benzoic acid[3].

  • Encapsulation: Weigh 1.5 mg of the sample into a silver capsule . Causality: Tin capsules cannot be used for O-mode because tin oxidizes and scavenges oxygen, artificially lowering the O% readout. Silver is inert under these conditions.

  • Pyrolysis & Detection: The sample is pyrolyzed in a H₂/He environment, converting all organic oxygen to Carbon Monoxide (CO), which is subsequently separated by GC and quantified by the TCD[4].

Workflow Visualization

EA_Workflow cluster_CHN CHNS/O Analyzer: CHN Mode cluster_O CHNS/O Analyzer: O Mode Sample 5-acetylfuran-3-carboxylic acid (C7H6O4) Combustion Dynamic Flash Combustion (1150°C, O2 atmosphere) Sample->Combustion Tin Capsule + V2O5 Pyrolysis High-Temp Pyrolysis (1060°C, H2/He, Carbon black) Sample->Pyrolysis Silver Capsule Reduction Reduction Reactor (850°C, Cu catalyst) Combustion->Reduction GasesCHN CO2, H2O, N2 Reduction->GasesCHN GC GC Column Separation GasesCHN->GC GasesO CO (Carbon Monoxide) Pyrolysis->GasesO GasesO->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Data Elemental Composition (C: 54.55%, H: 3.92%, O: 41.52%) TCD->Data

Fig 1. Dual-mode CHN/O elemental analysis workflow for 5-acetylfuran-3-carboxylic acid.

Conclusion

When performing elemental analysis on highly oxygenated heterocyclic compounds like 5-acetylfuran-3-carboxylic acid, the default reliance on acetanilide as a calibration standard is analytically unsound. The rapid ring-opening and soot-forming kinetics of furans require a structural analog (such as 2-Furoic acid or Benzoic acid) to ensure accurate K-factor generation. By matching the calibration matrix and utilizing combustion aids like V₂O₅, researchers can eliminate false-negative purity results and ensure robust, reproducible data.

Sources

Safety & Regulatory Compliance

Safety

5-acetylfuran-3-carboxylic Acid proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 5-Acetylfuran-3-carboxylic Acid For drug development professionals and synthetic chemists, 5-acetylfuran-3-carboxylic acid serves as a crucial building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 5-Acetylfuran-3-carboxylic Acid

For drug development professionals and synthetic chemists, 5-acetylfuran-3-carboxylic acid serves as a crucial building block in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis. However, its structural properties—combining a reactive furan ring with an acidic carboxyl group and an acetyl moiety—demand stringent operational safety and disposal protocols.

As a laboratory safety standard, this guide provides a self-validating system for managing this compound from benchtop handling to final destruction, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Causality

Understanding the physicochemical nature of 5-acetylfuran-3-carboxylic acid is the first step in risk mitigation. The carboxylic acid functional group readily donates protons, leading to localized tissue irritation upon contact. Furthermore, the furan ring can undergo oxidative degradation if improperly stored, potentially forming reactive byproducts or respiratory irritants.

Table 1: Physicochemical and Hazard Summary

Property / MetricValue / Description
Chemical Name 5-Acetylfuran-3-carboxylic acid
CAS Registry Number 89677-39-4[1]
Molecular Formula C7H6O4[1]
Molecular Weight 154.12 g/mol [1]
Physical State Solid (Powder)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2]
EPA Waste Classification Unlisted hazardous waste (managed for characteristic toxicity/irritability)

According to standard safety profiles for substituted furoic acids, exposure primarily targets the mucous membranes and upper respiratory tract, necessitating strict engineering controls during handling[2].

Operational Safety & Handling Protocol

To prevent accidental exposure and environmental contamination, laboratory personnel must adhere to the following step-by-step handling methodology.

Step-by-Step Handling Procedure:

  • Engineering Controls: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood.

    • Reasoning: The compound's powder form presents a known inhalation hazard (H335); maintaining face velocities of 80-100 fpm prevents particulate escape into the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a standard lab coat.

    • Reasoning: Nitrile provides a highly effective, non-permeable barrier against weak organic acids, preventing H315 skin irritation[2].

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas.

    • Reasoning: Fine organic powders can accumulate static charge, leading to sudden aerosolization or repulsion during transfer.

  • Decontamination: Post-handling, wipe down all surfaces with a 70% ethanol/water solution, followed by a damp water wipe.

    • Reasoning: Ethanol solubilizes the organic residue, while the water wipe removes any residual acidic salts, preventing cross-contamination for the next operator.

Step-by-Step Disposal Procedure

Unlike simple inorganic acids, organic acids containing complex heterocyclic rings (like furans) cannot be neutralized and poured down the sanitary sewer. Biological wastewater treatment facilities cannot readily degrade these structures, and they pose aquatic toxicity risks[3]. Therefore, high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) is required.

Step-by-Step Waste Management Workflow:

  • Segregation: Separate 5-acetylfuran-3-carboxylic acid waste from strong oxidizers (e.g., peroxides, nitric acid) and strong bases.

    • Reasoning: Mixing organic acids with strong oxidizers can trigger violent exothermic reactions or fires[3].

  • Primary Containment: Place solid waste (contaminated PPE, empty vials, unused powder) into a wide-mouth High-Density Polyethylene (HDPE) or borosilicate glass container.

    • Reasoning: Steel containers are susceptible to corrosion from organic acids and should never be used for acidic waste containment[3].

  • Liquid Waste Integration: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol) during an assay, collect it in a designated "Non-Halogenated Organic Solvent" waste carboy. Do not mix with aqueous acidic waste.

  • Labeling: Affix an EPA-compliant "Hazardous Waste" label immediately upon adding the first drop or gram of waste. The label must spell out "5-Acetylfuran-3-carboxylic acid" completely—no chemical abbreviations are legally permitted. Include the start date of accumulation.

  • Satellite Accumulation Area (SAA) Storage: Store the sealed container in a designated SAA. Under EPA guidelines, you may accumulate up to 55 gallons of hazardous waste in an SAA, but it must be transferred to a central accumulation area within 3 days of reaching this limit, or typically within 90 days of the start date[3].

  • Empty Container Management: Empty chemical containers must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) before being air-dried in a fume hood. The rinsate must be collected as hazardous waste. Once triple-rinsed and defaced of original labels, the glass container can be disposed of in the regular laboratory glass waste stream[4].

Spill Response & Decontamination Workflow

In the event of a localized benchtop spill, immediate and systematic action prevents cross-contamination and respiratory exposure.

  • Isolate the Area: Restrict access to the spill zone. If the spill occurs outside a fume hood, ensure laboratory ventilation is active and evacuate non-essential personnel.

  • Containment: Surround the solid spill with inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for the initial sweep.

  • Collection: Using a non-sparking plastic scoop, carefully sweep the powder and absorbent mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Surface Neutralization: Wash the affected area with a mild, dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual trace acid, followed by a standard soap and water wash.

  • Manifesting: Label the cleanup materials as hazardous waste, specifically noting "Spill Debris containing 5-Acetylfuran-3-carboxylic acid."

Process Visualization

The following diagram illustrates the logical flow of waste generation to final destruction, ensuring all laboratory personnel understand the chain of custody for hazardous materials.

WasteDisposal Start Waste Generation: 5-Acetylfuran-3-carboxylic Acid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Organic Solvent Mixture) Start->Liquid Containment Primary Containment (Glass/HDPE Receptacle) Solid->Containment Liquid->Containment Labeling EPA-Compliant Labeling (Full Name, Hazards, Date) Containment->Labeling SAA Satellite Accumulation Area (SAA) Max 55 Gal / 90 Days Labeling->SAA EHS EH&S Collection & Manifesting SAA->EHS TSDF RCRA-Permitted TSDF (High-Temperature Incineration) EHS->TSDF

Fig 1: RCRA-compliant disposal workflow for 5-acetylfuran-3-carboxylic acid waste.

Sources

Handling

A Guide to Personal Protective Equipment for Handling 5-acetylfuran-3-carboxylic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-acetylfuran-3-carboxylic acid (CAS No. 89677-39-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-acetylfuran-3-carboxylic acid (CAS No. 89677-39-4). The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal, building a foundation of trust through scientific integrity and field-proven insights.

Disclaimer: No specific Safety Data Sheet (SDS) for 5-acetylfuran-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the known hazards of its primary chemical classes: furan derivatives and carboxylic acids . It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

Hazard Profile: A Synthesis of Functional Group Risks

5-acetylfuran-3-carboxylic acid is a solid organic compound. Its safety protocol must be derived from the potential hazards associated with its furan core and its carboxylic acid functional group.

  • Furan Derivatives: The furan ring is associated with significant health hazards. Furan itself is flammable, toxic if swallowed or inhaled, causes skin and eye irritation, and is suspected of causing cancer.[1][2] A critical, though less common, hazard is the potential to form explosive peroxides upon prolonged storage and exposure to air.[2][3][4]

  • Carboxylic Acids: This functional group typically imparts acidic and corrosive properties, leading to skin and eye irritation or burns upon direct contact.[5][6]

  • Solid Form: As a solid, the primary physical hazard is the generation of dust during handling (e.g., weighing, transferring), which poses an inhalation risk.[7][8]

Anticipated Hazard Summary
Hazard ClassificationPotential EffectsRoutes of ExposurePrimary Protective Measures
Acute Toxicity Harmful if inhaled or swallowed.[1][2]Inhalation, IngestionChemical Fume Hood, Respiratory Protection, No eating/drinking in lab
Skin Irritation/Corrosion May cause skin irritation or chemical burns.[1][6]Skin ContactChemical-resistant Gloves, Lab Coat
Eye Irritation/Damage May cause serious eye irritation or damage.[1][6]Eye ContactSafety Goggles, Face Shield
Respiratory Irritation Dust may irritate the respiratory tract.[1][9]InhalationChemical Fume Hood, Respiratory Protection
Carcinogenicity (Suspected) Furan derivatives are suspected of causing cancer.[1][4]All RoutesEngineering Controls, Full PPE, Hygiene Practices
Chemical Reactivity Potential for peroxide formation.[4] Reacts with strong bases and oxidizing agents.[4][10]N/AProper Storage, Date Containers

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure. Personal protective equipment should never be used as a substitute for robust engineering solutions.

Chemical Fume Hood: All manipulations of 5-acetylfuran-3-carboxylic acid powder, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[11][12][13] This is critical to contain airborne dust and any potential vapors, protecting the user from inhalation, which is a primary exposure route.[14]

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions. Fume hoods should be kept clean and uncluttered to ensure proper airflow.[13]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to prevent skin, eye, and respiratory exposure. The following equipment is mandatory for all procedures involving this compound.

PPE CategoryRecommended Equipment & Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement.[12] A face shield must be worn over safety goggles during procedures with a high risk of splashing or significant dust generation (e.g., handling bulk quantities, scraping material).[7][11]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile rubber) are required. Gloves must be inspected for tears or holes before each use.[7][11] Employ proper glove removal technique to avoid contaminating skin.[7] Contaminated gloves must be disposed of as hazardous waste. A lab coat (flame-resistant if flammable solvents are also in use) is mandatory to protect skin and clothing.[12]
Respiratory Protection Work should be performed in a chemical fume hood to avoid the need for respiratory protection.[11] If a fume hood is not available or if a risk assessment determines a high potential for dust exposure (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter (e.g., N95) or a combination organic vapor/particulate cartridge should be used.[8][12]
PPE Donning and Doffing Workflow

cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Inside-Out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: Standard workflow for putting on and taking off essential PPE.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling, read the supplier-specific SDS and this guide.[14] Ensure the chemical fume hood is operational.[11] Assemble all necessary equipment and PPE.

  • Handling: Conduct all work within the fume hood.[12] When transferring the solid, use tools like a spatula to minimize dust creation. Open containers slowly and away from your face.[12][13]

  • Post-Handling: Tightly close the primary container. Decontaminate the work surface with an appropriate solvent and then wash with soap and water.

  • Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12]

Spill and Emergency Response
  • Small Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material from a chemical spill kit.[12]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[10]

    • Decontaminate the area.

  • Skin/Eye Exposure:

    • Immediately proceed to the nearest emergency shower or eyewash station.

    • Flush the affected area for at least 15 minutes, removing contaminated clothing while flushing.[5][12]

    • Seek immediate medical attention.

Disposal Plan

Improper disposal can harm the environment and public health. Do not empty this chemical into drains or general trash.[11]

  • Waste Classification: 5-acetylfuran-3-carboxylic acid waste is classified as hazardous chemical waste.

  • Containerization:

    • Solid waste (e.g., contaminated gloves, paper towels, excess reagent) should be placed in a clearly labeled, sealed, and compatible hazardous waste container.[15]

    • Liquid waste (solutions) should be stored in a labeled, sealed, and compatible waste container (e.g., HDPE for acidic aqueous solutions).[16]

  • Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11] All disposal must be handled by a licensed environmental waste management company in accordance with all federal, state, and local regulations.[11]

Waste Disposal Decision Workflow

Start Waste Generated (Solid or Liquid) Check Is it contaminated with 5-acetylfuran-3-carboxylic acid? Start->Check HW_Container Place in Labeled Hazardous Waste Container Check->HW_Container Yes NonHaz Dispose as Non-Hazardous Waste Check->NonHaz No Contractor Arrange Pickup by Licensed Waste Contractor HW_Container->Contractor Incinerate Incineration with Scrubber System Contractor->Incinerate

Caption: Decision-making process for the disposal of laboratory waste.

References

  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (URL: )
  • FURFURAL - Furan. (URL: )
  • SAFETY D
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). (URL: )
  • Acid Handling - SOP. (URL: )
  • Furan SDS, 110-00-9 Safety D
  • Furan - Hazardous Substance Fact Sheet - New Jersey Department of Health. (URL: )
  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (2019, April 18). (URL: )
  • SAFETY DATA SHEET - Spectrum Chemical. (2018, December 28). (URL: )
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Crystalgen. (URL: )
  • SAFETY D
  • Ten Tips for Handling Hazardous Chemicals in a Lab - Lab Manager. (2022, November 23). (URL: )
  • Laboratory Safety Rules - Safety-Rules. (URL: )
  • 5-acetylfuran-3-carboxylic acid | CAS 89677-39-4 - AMERICAN ELEMENTS. (URL: )
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). (URL: )
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (URL: )
  • SAFETY D
  • Safety D
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  • SAFETY DATA SHEET - TCI Chemicals. (2025, December 10). (URL: )
  • Chemical Waste Disposal Guidelines - Princeton University. (URL: )
  • Disposal of Chemical Waste - University of Cambridge Safety Office. (URL: )
  • Chemical Waste Management Guide - Technion. (URL: )

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